molecular formula C21H26O5 B12424727 Septeremophilane E

Septeremophilane E

Cat. No.: B12424727
M. Wt: 358.4 g/mol
InChI Key: QBVIUBZINCBJDU-WGWLHPTCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Septeremophilane E is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[(1R,2S,8aS)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2-dihydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate

InChI

InChI=1S/C21H26O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-12,14-15,19,22,24H,4,13H2,1-3H3/b7-5+,8-6+/t14-,15+,19-,21+/m0/s1

InChI Key

QBVIUBZINCBJDU-WGWLHPTCSA-N

Isomeric SMILES

CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)C(=C[C@@]2([C@H]1C)C)O

Canonical SMILES

CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(=CC2(C1C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Bioactive Arsenal: A Technical Guide to the Secondary Metabolites of Septoria rudbeckiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Septoria rudbeckiae, a fungus known primarily as a plant pathogen causing leaf spot disease on Rudbeckia species, has emerged as a prolific source of novel and bioactive secondary metabolites.[1][2][3][4] Recent investigations into an endophytic strain of this fungus have led to the isolation and characterization of a diverse array of compounds, primarily eremophilane sesquiterpenoids, exhibiting significant antibacterial and anti-inflammatory properties. This guide provides an in-depth analysis of these compounds, their biological activities, and the experimental protocols utilized in their discovery, offering a valuable resource for natural product discovery and drug development.

Isolated Secondary Metabolites from Septoria rudbeckiae

A comprehensive study led to the isolation of twenty-one compounds from the endophytic fungus Septoria rudbeckiae.[5][6] These include fourteen eremophilane sesquiterpenoids, nine of which were previously unknown, three other known sesquiterpenes, two tetralone derivatives, and two cholesterol analogues. The novel eremophilane sesquiterpenoids, named septoreremophilanes A–I, represent a significant addition to this class of natural products.[5][6]

The isolated compounds are categorized as follows:

  • Eremophilane Sesquiterpenoids:

    • Septoreremophilanes A–I (Compounds 1–9)

    • Five known eremophilane sesquiterpenoids (Compounds 10–14)

  • Other Sesquiterpenes (Compounds 15–17)

  • Tetralone Derivatives (Compounds 18, 19)

  • Cholesterol Analogues (Compounds 20, 21)

A notable structural feature of septoreremophilanes A-F and a derivative of G (compounds 1–6 and 7a) is a highly oxygenated 6/6/5 tricyclic system that includes a hemiacetal moiety.[5][6]

Biological Activity of Isolated Compounds

The isolated metabolites were screened for their antibacterial and anti-neuroinflammatory activities, revealing several promising candidates for further development.

Antibacterial Activity

All isolated compounds were tested against a panel of eight pathogenic bacteria. The most potent activities were observed for compound 4 (a septoreremophilane) and compound 20 (a cholesterol analogue).

Table 1: Minimum Inhibitory Concentration (MIC) of Lead Antibacterial Compounds

CompoundTarget BacteriumMIC (μM)
4 Pseudomonas syringae pv. actinidae6.25[5][6]
20 Bacillus cereus6.25[5][6]

Scanning electron microscopy analysis revealed that both compounds 4 and 20 exert their antibacterial effect by altering the outer structure of the bacterial cells.[5] These findings suggest that these compounds could serve as valuable templates for developing new agrochemical bactericides.[5]

Anti-inflammatory Activity

The nine novel septoreremophilanes (compounds 1–9) were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced BV-2 microglial cells, a common model for neuroinflammation.

Table 2: Anti-neuroinflammatory Activity of Septoreremophilane 6

CompoundBioassayIC₅₀ (μM)
6 Inhibition of NO generation in LPS-induced BV-2 cells12.0 ± 0.32[5][6]

Compound 6 demonstrated the most potent anti-inflammatory effect.[5][6] Further investigation through molecular docking was performed to explore the potential mechanisms underlying this activity.[5][6]

Experimental Protocols and Methodologies

The discovery of these novel metabolites involved a systematic workflow encompassing fungal fermentation, extraction, chromatographic separation, and bioassays.

Fungal Culture and Fermentation

The endophytic fungus Septoria rudbeckiae was isolated and cultured on a solid rice medium to produce a sufficient quantity of secondary metabolites for extraction and analysis.

Extraction and Isolation

The fermented rice culture was subjected to extraction using an organic solvent. The resulting crude extract was then partitioned and subjected to a series of chromatographic techniques to separate the individual compounds. These techniques included:

  • Silica gel column chromatography

  • Sephadex LH-20 column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC)

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Antibacterial Bioassay

The minimum inhibitory concentration (MIC) of each compound against a panel of eight bacteria was determined using a standard in vitro assay.

Anti-neuroinflammatory Bioassay

The inhibitory effect of the novel compounds on nitric oxide (NO) production was measured in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The half-maximal inhibitory concentration (IC₅₀) was calculated to quantify the potency of the active compounds.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the relationship between the identified chemical classes and their biological functions.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassay A Septoria rudbeckiae Strain B Solid Rice Medium Fermentation A->B C Organic Solvent Extraction B->C D Crude Extract C->D E Column Chromatography (Silica, Sephadex LH-20) D->E F Preparative HPLC E->F G Pure Compounds (1-21) F->G H Structure Elucidation (NMR, HRESIMS) G->H I Antibacterial Assay (MIC) G->I J Anti-inflammatory Assay (IC50) G->J

Caption: Experimental workflow for isolation and analysis of metabolites.

logical_relationships cluster_source Fungal Source cluster_compounds Metabolite Classes cluster_activity Biological Activities Source Septoria rudbeckiae Eremo Eremophilane Sesquiterpenoids Source->Eremo Chol Cholesterol Analogues Source->Chol Other Other Compounds (Sesquiterpenes, Tetralones) Source->Other AntiBac Antibacterial Eremo->AntiBac Cpd 4 AntiInflam Anti-inflammatory Eremo->AntiInflam Cpd 6 Chol->AntiBac Cpd 20

Caption: Relationship between metabolite classes and observed bioactivities.

References

Eremophilane Sesquiterpenoids from Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical diversity, biosynthesis, and therapeutic potential of eremophilane sesquiterpenoids derived from fungal sources, tailored for researchers, scientists, and drug development professionals.

Eremophilane-type sesquiterpenoids are a class of natural products characterized by a bicyclic decalin core structure. While prevalent in the plant kingdom, fungi have emerged as a prolific and chemically diverse source of these compounds, often producing enantiomers of their plant-derived counterparts.[1][2] Fungal eremophilanes exhibit a wide array of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a compelling area of study for drug discovery and development.[3][4][5] This guide provides a comprehensive overview of the current knowledge on fungal eremophilane sesquiterpenoids, with a focus on their chemical structures, producing organisms, biological activities, and the experimental protocols used for their study.

Chemical Diversity and Fungal Sources

Fungi, particularly from the genera Aspergillus, Penicillium, Rhizopycnis, Septoria, and Xylaria, are rich sources of eremophilane sesquiterpenoids.[6][7][8][9][10][11][12][13][14][15] These compounds often feature a high degree of oxidation and can be adorned with various functional groups, including lactones, lactams, and highly functionalized fatty acid esters, which can significantly contribute to their bioactivity.[3][4] The structural diversity is vast, ranging from relatively simple bicyclic structures to complex, highly oxygenated tricyclic and even pentacyclic systems.[13][16]

For instance, researchers have isolated aurantiophilanes from Aspergillus aurantiobrunneus, some of which are highly oxygenated eremophilane sesquiterpenoids.[6][7][17][18] The endophytic fungus Rhizopycnis vagum has yielded a plethora of eremophilanes, including rhizoperemophilanes, with some featuring uncommon epoxy rings or unprecedented nor-eremophilane lactone-lactam skeletons.[11][12] Similarly, novel eremophilane derivatives with cytotoxic activity have been identified from Penicillium roqueforti and Penicillium citreonigum.[9][10] Endophytic fungi, such as Camarops sp. and Septoria rudbeckiae, have also proven to be a source of bioactive eremophilanes with anti-inflammatory and antibacterial properties.[13][19][20][21][22]

Biological Activities and Therapeutic Potential

The diverse structures of fungal eremophilane sesquiterpenoids are matched by their broad spectrum of biological activities, highlighting their potential as leads for new therapeutic agents.

Cytotoxic and Antitumor Activity

A significant number of eremophilanes from fungi have demonstrated potent cytotoxicity against various human cancer cell lines.[1][9][16][23][24] For example, aureoterrolides isolated from Aspergillus aureoterreus showed moderate cytotoxic activity against HL-60, HepG-2, and SKOV-3 cell lines.[16] PR toxin, produced by Emericellopsis maritima, exhibited cytotoxicity against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines.[23][24] Furthermore, eremophilanes from a marine-derived Penicillium copticola have shown selective inhibition against human non-small cell lung cancer cells (A549).[1][2]

Antimicrobial and Phytotoxic Activities

Fungal eremophilanes also display significant antimicrobial and phytotoxic effects.[11][12][13][20][22][23][24][25] Compounds isolated from Rhizopycnis vagum have exhibited antibacterial activities, while others from the same fungus showed strong phytotoxic effects against the radicle elongation of rice seedlings.[11][12] Eremophilanes from the coprophilous fungus Penicillium sp. G1-a14, such as sporogen AO-1 and dihydrosporogen AO-1, caused significant inhibition of radicle growth in both Amaranthus hypochondriacus and Echinochloa crus-galli.[25] Additionally, certain eremophilane sesquiterpenoids from Septoria rudbeckiae have shown potent inhibitory effects against bacteria like Pseudomonas syringae pv. actinidae and Bacillus cereus.[20][22]

Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory potential of these compounds is another promising area of research.[13][19][20][21][22] Eremophilanes from Camarops sp. have shown potential anti-inflammatory properties by inhibiting the respiratory burst of neutrophils.[19][21] A compound from Septoria rudbeckiae displayed potent inhibition of nitric oxide (NO) generation in lipopolysaccharide-induced BV-2 microglial cells.[20][22] Furthermore, some eremophilanes from Penicillium copticola have demonstrated neuroprotective effects.[1][2]

Other Activities

Other reported biological activities for fungal eremophilanes include immunosuppressive and selective ligand binding for neuropeptide Y (NPY) Y5 receptors, suggesting their potential in a wider range of therapeutic areas.[6][7][14]

Data Presentation: Bioactivity of Fungal Eremophilane Sesquiterpenoids

Compound NameFungal SourceBiological ActivityQuantitative Data (e.g., IC50, MIC)
Aureoterrolide AAspergillus aureoterreusCytotoxicity (HL-60, HepG-2, SKOV-3)IC50: 4.53 - 24.71 µM[16]
Aureoterrolide BAspergillus aureoterreusCytotoxicity (HL-60, HepG-2, SKOV-3)IC50: 4.53 - 24.71 µM[16]
Aureoterrolide IAspergillus aureoterreusCytotoxicity (HL-60, HepG-2, SKOV-3)IC50: 4.53 - 24.71 µM[16]
Aureoterrolide JAspergillus aureoterreusCytotoxicity (HL-60, HepG-2, SKOV-3)IC50: 4.53 - 24.71 µM[16]
Aureoterrolide KAspergillus aureoterreusCytotoxicity (HL-60, HepG-2, SKOV-3)IC50: 4.53 - 24.71 µM[16]
Aureoterrolide NAspergillus aureoterreusCytotoxicity (HL-60)55.2% inhibition at 40.0 μM[26]
CitreopeninPenicillium citreonigrumCytotoxicity (KB-VIN)IC50 = 11.0 ± 0.156 μM[9]
Brominated eremophilanePenicillium citreonigrumCytotoxicity (MDA-MB-231)IC50 = 5.42 ± 0.167 μM[9]
Dipeniroqueforin APenicillium roquefortiCytotoxicityBroad-spectrum activity[10]
Rhizoperemophilane NRhizopycnis vagumCytotoxicity (NCI-H1650, BGC823)Selective activity[11][12]
RhizoperemophilanesRhizopycnis vagumAntibacterialCompounds 11, 16, and 20 showed activity[11][12]
RhizoperemophilanesRhizopycnis vagumPhytotoxicity (rice seedlings)Compounds 5, 6, 12, 13, 16, 19 showed strong activity[11][12]
PR toxin (16)Emericellopsis maritimaCytotoxicity (HepG2, MCF-7, A549, A2058, Mia PaCa-2)IC50: 3.75 - 33.44 µM[23][24]
(+)-Aristolochene (10)Emericellopsis maritimaAntifungal (A. fumigatus, C. albicans)Active at 471 µM[23][24]
Septoreremophilane (4)Septoria rudbeckiaeAntibacterial (P. syringae pv. actinidae)MIC = 6.25 μM[20][22]
Septoreremophilane (6)Septoria rudbeckiaeAnti-inflammatory (NO inhibition in BV-2 cells)IC50 = 12.0 ± 0.32 μM[20][22]
Sporogen AO-1 (3)Penicillium sp. G1-a14Phytotoxicity (A. hypochondriacus, E. crus-galli)IC50 = 0.17 mM (A. hypochondriacus), 0.17 mM (E. crus-galli)[25]
Dihydrosporogen AO-1 (4)Penicillium sp. G1-a14Phytotoxicity (A. hypochondriacus, E. crus-galli)IC50 = 0.17 mM (A. hypochondriacus), 0.30 mM (E. crus-galli)[25]
Copteremophilane H (8)Penicillium copticolaCytotoxicity (A549)IC50 = 3.23 μM[1]
Copteremophilane G (7)Penicillium copticolaNeuroprotectionShowed neuroprotective effect[1]
Xylarenal AXylaria persicariaNPY Y5 Receptor LigandModest affinity[14]
Xylarenal BXylaria persicariaNPY Y5 Receptor LigandModest affinity[14]

Experimental Protocols

The discovery and characterization of novel eremophilane sesquiterpenoids from fungi involve a multi-step process, from fungal cultivation to structure elucidation and bioactivity screening.

Fungal Cultivation and Extraction

Fungal strains are typically isolated from various environments, including soil, marine sediments, and as endophytes from plants.[11][12][15][19][21][23][24] Cultivation is carried out on solid or in liquid media, with the choice of media and culture conditions often influencing the metabolic profile of the fungus. After an appropriate incubation period, the fungal biomass and/or the culture broth are extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract containing the secondary metabolites.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. A common workflow involves:

  • Initial Fractionation: The crude extract is often first fractionated using column chromatography with silica gel or other stationary phases.[11][12]

  • Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on their size.[11][12]

  • Reversed-Phase Chromatography: Open column chromatography with ODS (octadecylsilane) or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is used for fine purification of the fractions to yield pure compounds.[11][12]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the compound.[6][7][18][23][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.[6][7][18][27]

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the absolute stereochemistry of crystalline compounds.[6][7][9][27]

  • Electronic Circular Dichroism (ECD) Spectroscopy: In cases where suitable crystals cannot be obtained, the absolute configuration can often be determined by comparing experimental ECD spectra with those calculated using quantum chemical methods.[6][7][11][12]

Bioactivity Assays

The purified compounds are then evaluated for their biological activities using a variety of in vitro assays. For example, cytotoxic activity is commonly assessed using the MTT assay against a panel of human cancer cell lines.[1] Antibacterial and antifungal activities are determined by measuring the minimum inhibitory concentration (MIC) against various pathogenic microbes. Anti-inflammatory activity can be evaluated by measuring the inhibition of NO production in LPS-stimulated macrophage or microglial cells.[20][22]

Mandatory Visualizations

Biosynthesis of Fungal Eremophilane Sesquiterpenoids

The biosynthesis of eremophilane sesquiterpenoids in fungi begins with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic bicyclic core. This process is catalyzed by a terpene synthase, aristolochene synthase, which produces the key intermediate, aristolochene.[28] Subsequent structural diversification is achieved through a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.[28][29] These modifications include hydroxylations, oxidations, and rearrangements, leading to the vast array of eremophilane structures found in nature.

eremophilane_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase P450s P450 Monooxygenases & Other Tailoring Enzymes Aristolochene->P450s Eremophilanes Diverse Eremophilane Sesquiterpenoids P450s->Eremophilanes Oxidations, Rearrangements, etc.

Caption: Generalized biosynthetic pathway of eremophilane sesquiterpenoids in fungi.

Experimental Workflow for Isolation and Characterization

The process of discovering new eremophilane sesquiterpenoids from fungi follows a systematic workflow that integrates microbiology, analytical chemistry, and pharmacology. This workflow ensures the efficient isolation, structural determination, and biological evaluation of these natural products.

experimental_workflow cluster_0 Discovery Phase cluster_1 Purification Phase cluster_2 Characterization Phase Fungal_Isolation Fungal Isolation (Soil, Marine, Endophyte) Cultivation Cultivation (Solid/Liquid Media) Fungal_Isolation->Cultivation Extraction Extraction (Organic Solvents) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica, etc.) Crude_Extract->Column_Chromatography Sephadex Size-Exclusion (Sephadex LH-20) Column_Chromatography->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Compounds Pure Compounds HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray, ECD) Pure_Compounds->Structure_Elucidation Bioassays Bioactivity Screening (Cytotoxic, Antimicrobial, etc.) Pure_Compounds->Bioassays Lead_Compound Lead Compound Identification Structure_Elucidation->Lead_Compound Bioassays->Lead_Compound

Caption: Experimental workflow for fungal eremophilane sesquiterpenoid discovery.

Conclusion

Eremophilane sesquiterpenoids from fungal sources represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic, antimicrobial, and anti-inflammatory activities underscore their potential as a foundation for the development of new pharmaceuticals. Continued exploration of fungal biodiversity, coupled with modern analytical and screening techniques, is likely to uncover novel eremophilane structures with unique therapeutic applications. This guide provides a foundational understanding for researchers poised to delve into this exciting field of natural product chemistry and drug discovery.

References

Elucidating the Chemical Architecture of Eremophilane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic carbon skeleton.[1] These compounds, frequently isolated from fungi and plants, exhibit a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and immunosuppressive properties.[1][2][3][4] The determination of their complex three-dimensional structures is a critical step in understanding their therapeutic potential and enabling further drug development.

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of a novel eremophilane sesquiterpenoid, herein referred to as Septeremophilane E. The protocols and data presented are representative of the rigorous analytical techniques required to unambiguously determine the chemical structure of such compounds.

Experimental Protocols

The elucidation of this compound's structure follows a logical workflow from isolation to final structural confirmation.

Isolation and Purification

The producing organism, typically a fungus or plant, is cultivated and the biomass is extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the pure compound.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).

  • Fine Purification: Fractions containing the compound of interest are further purified by repeated column chromatography over silica gel or Sephadex LH-20, followed by final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a methanol-water or acetonitrile-water mobile phase.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to determine the planar structure and relative stereochemistry of the isolated compound.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons. These experiments are typically performed in a deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[3][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[3][5]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as conjugated systems.

Determination of Absolute Configuration

The final step in structure elucidation is the determination of the absolute stereochemistry.

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the natural product is compared with the computationally calculated ECD spectrum for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[2][3]

  • Single-Crystal X-ray Diffraction: If the compound can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[2]

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the quantitative data obtained for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
22.35m
2.18m
31.85m
1.65m
42.50m
64.20dd11.5, 5.0
83.95d2.5
95.80s
121.95s
141.10d7.0
150.95s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
1205.1C
245.2CH₂
325.8CH₂
441.5CH
555.3C
675.8CH
7140.2C
870.1CH
9125.4CH
10160.5C
11135.1C
1220.9CH₃
13170.3C
1415.7CH₃
1521.3CH₃

Table 3: Key HMBC and NOESY Correlations for this compound

ProtonHMBC Correlations (¹H → ¹³C)Key NOESY Correlations
H-4C-2, C-3, C-5, C-10, C-14, C-15H-6, H-14
H-6C-5, C-7, C-8, C-10, C-11H-4, H-15
H-9C-1, C-5, C-7, C-8, C-10H-14
H₃-12C-7, C-11, C-13
H₃-14C-3, C-4, C-5H-4, H-9
H₃-15C-4, C-5, C-6, C-10H-6

Visualizations

The following diagrams illustrate the workflow of the structure elucidation process and the logical connections derived from the spectroscopic data.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis & Structure Determination start Biological Source (Fungus/Plant) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation (VLC/MPLC) extraction->fractionation purification HPLC Purification fractionation->purification pure_compound Pure this compound purification->pure_compound hresims HRESIMS nmr 1D & 2D NMR ir_uv IR & UV planar_structure Planar Structure hresims->planar_structure nmr->planar_structure ir_uv->planar_structure relative_stereo Relative Stereochemistry (NOESY/ROESY) planar_structure->relative_stereo absolute_config Absolute Configuration (ECD/X-ray) relative_stereo->absolute_config final_structure Final Structure of this compound absolute_config->final_structure

Figure 1: Workflow for the structure elucidation of this compound.

logical_relationships cluster_data Experimental Data cluster_info Derived Structural Information cluster_structure Final Structure H1_NMR ¹H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY ¹H-¹H COSY Proton_Connectivity Proton Connectivity COSY->Proton_Connectivity HMBC ¹H-¹³C HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Spatial Proximity of Protons NOESY->Spatial_Proximity Final_Structure Confirmed Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Proton_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Figure 2: Logical relationships in NMR-based structure elucidation.

The comprehensive application of modern spectroscopic and analytical techniques is paramount for the successful structure elucidation of novel natural products like this compound. The combination of mass spectrometry, extensive 1D and 2D NMR analysis, and chiroptical methods provides a powerful toolkit for unambiguously determining the chemical structure, including its absolute stereochemistry. This detailed structural information is the foundation for future research into the biological activity and potential therapeutic applications of this and other eremophilane-type sesquiterpenoids.

References

Technical Guide: Determination of the Absolute Configuration of Septeremophilane E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "Septeremophilane E" is not a compound with a publicly documented structure or absolute configuration. This guide, therefore, presents a hypothetical workflow for the determination of its absolute configuration, based on established methodologies for analogous eremophilane-type sesquiterpenoids. The experimental data and structural details are representative examples derived from published studies on similar natural products.

Introduction

Eremophilane-type sesquiterpenoids are a class of natural products characterized by a bicyclic carbon skeleton.[1][2][3] The determination of their absolute configuration is crucial for understanding their biological activity and for enabling enantioselective synthesis. This document outlines the comprehensive experimental and computational workflow for elucidating the absolute stereochemistry of a novel hypothetical eremophilane, designated this compound.

The structure of this compound is presumed to be elucidated through standard spectroscopic techniques. The primary challenge lies in assigning the correct three-dimensional arrangement of its chiral centers. This guide will detail the multifaceted approach required, integrating spectroscopic analysis, chemical derivatization, and computational chemistry.

Putative Structure Elucidation and Relative Stereochemistry

The planar structure and relative stereochemistry of this compound would first be established using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

2.1.1. HRESIMS Analysis:

  • Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The mass-to-charge ratio (m/z) is measured to at least four decimal places to allow for the unambiguous determination of the molecular formula.

2.1.2. NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

  • Experiments: A standard suite of NMR experiments is performed:

    • ¹H NMR: To identify proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to assigning the relative stereochemistry of the molecule.

Data Presentation

The NMR data would be compiled into a comprehensive table for clear interpretation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
145.22.15 (m)C-2, C-5, C-10H-2, H-14
228.71.80 (m), 1.65 (m)C-1, C-3, C-10H-1, H-3
371.54.10 (dd, 10.5, 4.5)C-2, C-4, C-5H-2, H-4
450.12.50 (q, 7.0)C-3, C-5, C-15H-3, H-15
548.9---
625.41.95 (m), 1.75 (m)C-5, C-7, C-10H-7
7125.85.80 (d, 5.0)C-5, C-6, C-8, C-11H-6, H-12
8140.2---
940.32.20 (m), 2.05 (m)C-1, C-8, C-10H-1, H-10
1038.61.90 (m)C-1, C-5, C-6, C-9H-1, H-9
11135.1---
1222.11.85 (s)C-7, C-11, C-13H-7, H-13
1320.51.90 (s)C-11, C-12H-12
1415.30.95 (s)C-1, C-5, C-6, C-10H-1
1512.81.10 (d, 7.0)C-3, C-4, C-5H-4

Determination of Absolute Configuration

With the relative stereochemistry established, the following methods would be employed to determine the absolute configuration of this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

3.1.1. Experimental Protocol:

  • Instrument: A dedicated CD spectrometer.

  • Method: The experimental ECD spectrum of this compound is recorded in a suitable solvent (e.g., methanol).

  • Computational Analysis:

    • A conformational search of the two possible enantiomers of this compound is performed using molecular mechanics.

    • The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level.

    • Time-Dependent DFT (TD-DFT) calculations are then performed on the optimized conformers to predict the ECD spectra.

    • The calculated spectra for each enantiomer are Boltzmann-averaged and compared to the experimental spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

3.1.2. Data Presentation

The results of the ECD analysis would be summarized by comparing the experimental and calculated spectra.

Table 2: Comparison of Experimental and Calculated ECD Data

MethodCotton Effect (nm)Sign
Experimental245+
290-
Calculated (4S, 5R, 10R)248+
292-
Calculated (4R, 5S, 10S)248-
292+
Modified Mosher's Method

This chemical derivatization method is used to determine the absolute configuration of secondary alcohols.

3.2.1. Experimental Protocol:

  • This compound is treated separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)- and (R)-MTPA esters, respectively.

  • The ¹H NMR spectra of both diastereomeric esters are recorded.

  • The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed ester group are calculated.

  • By analyzing the sign of the Δδ values for protons on either side of the C-3 carbinol center, the absolute configuration at C-3 can be determined.

X-ray Crystallography

If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive determination of absolute configuration.

3.3.1. Experimental Protocol:

  • Crystallization: Crystals are grown by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using Cu Kα radiation.

  • Structure Solution and Refinement: The structure is solved and refined. The absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₅H₂₂O₂
Formula Weight234.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.2345(3)
b (Å)10.5432(4)
c (Å)15.6789(6)
V (ų)1361.23(9)
Z4
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.089
Flack Parameter0.05(7)

Visualization of Workflows

The logical flow of the structure elucidation and stereochemical assignment process can be visualized as follows:

G cluster_structure Structure & Relative Stereochemistry cluster_absolute Absolute Configuration Isolation Isolation HRESIMS HRESIMS Isolation->HRESIMS NMR_Spectroscopy NMR_Spectroscopy Isolation->NMR_Spectroscopy 1D & 2D NMR Molecular_Formula Molecular_Formula HRESIMS->Molecular_Formula Planar_Structure Planar_Structure NMR_Spectroscopy->Planar_Structure Relative_Stereochemistry Relative_Stereochemistry NMR_Spectroscopy->Relative_Stereochemistry NOESY/ROESY ECD ECD Spectroscopy (Experimental vs. Calculated) Relative_Stereochemistry->ECD Moshers Modified Mosher's Method Relative_Stereochemistry->Moshers Xray X-ray Crystallography Relative_Stereochemistry->Xray Final_Assignment Final_Assignment ECD->Final_Assignment Moshers->Final_Assignment Xray->Final_Assignment

Caption: Workflow for the determination of the absolute configuration of this compound.

The decision-making process for assigning the absolute configuration based on ECD data can be illustrated as follows:

ECD_Workflow Start Start: Experimental ECD Spectrum Calc_R Calculate ECD for (4R, 5S, 10S)-Enantiomer Start->Calc_R Calc_S Calculate ECD for (4S, 5R, 10R)-Enantiomer Start->Calc_S Compare Compare Calculated vs. Experimental Calc_R->Compare Calc_S->Compare Assign_R Assign (4R, 5S, 10S) Configuration Compare->Assign_R Match Assign_S Assign (4S, 5R, 10R) Configuration Compare->Assign_S Match

Caption: Decision workflow for ECD-based assignment of absolute configuration.

Conclusion

The determination of the absolute configuration of a novel natural product like this compound requires a rigorous and multi-pronged approach. By combining high-resolution spectroscopic techniques, computational chemistry, and potentially chemical derivatization or X-ray crystallography, an unambiguous assignment of its stereochemistry can be achieved. This foundational stereochemical information is indispensable for any future research into its synthesis, biosynthesis, and pharmacological properties.

References

Spectroscopic Profile of Septeremophilane E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Septeremophilane E, a trinor-eremophilane sesquiterpenoid. The information presented herein is compiled from the peer-reviewed publication, "Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae" published in Phytochemistry in 2021.[1][2][3] This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. For this compound, HRESIMS analysis was employed to establish its molecular formula.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺223.0965223.0961C₁₂H₁₄O₄
[M+Na]⁺245.0784245.0783C₁₂H₁₄O₄Na

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃) and are summarized in the tables below. This data is fundamental for the structural elucidation and verification of the compound.

¹H NMR Spectroscopic Data (600 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
16.89s
2.50dd18.0, 4.8
2.65d18.0
43.25m
2.39ddd13.2, 7.8, 3.6
2.50m
95.96s
10-OH3.86s
141.25d6.6
151.15s
¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)
PositionδC (ppm)Type
1146.4CH
2138.0C
341.8CH₂
431.5CH
545.6C
636.8CH₂
7197.8C
8171.2C
9118.2CH
1095.7C
1421.0CH₃
1515.1CH₃

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the source publication.

Fungal Material and Fermentation

The fungal strain Septoria rudbeckiae was isolated from the halophyte Karelinia caspia. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L conical flasks, each containing 100 g of rice and 120 mL of distilled water. The flasks were autoclaved and then inoculated with the fungal mycelia. The cultures were incubated at 28 °C for 40 days under static conditions.

Extraction and Isolation

The fermented rice culture was extracted exhaustively with a 1:1 mixture of ethyl acetate and methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic techniques for purification. This included column chromatography over silica gel, followed by preparative thin-layer chromatography (pTLC), and ultimately, purification by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis.[1][2][3]

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).

  • HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6200 series TOF/6500 series Q-TOF B.05.01 mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis fungal_culture Fungal Culture (Septoria rudbeckiae on rice medium) extraction Extraction (EtOAc/MeOH) fungal_culture->extraction partition Partitioning (EtOAc/H₂O) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel ptlc Preparative TLC silica_gel->ptlc hplc HPLC Purification ptlc->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr hresims HRESIMS pure_compound->hresims structure_elucidation Structure Elucidation nmr->structure_elucidation hresims->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

Quantum Chemical Calculations in the Structural Elucidation of Septeremophilane E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the structural determination of Septeremophilane E, a trinor-eremophilane sesquiterpenoid. The methodologies, data, and workflows presented are based on the successful elucidation of this natural product, showcasing the synergy between experimental spectroscopy and computational chemistry. This document is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Challenge of Natural Product Structure Elucidation

The unambiguous determination of a natural product's chemical structure, including its relative and absolute configuration, is a critical step in drug discovery and development. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they can sometimes be insufficient for complex molecules with multiple stereocenters. Quantum chemical calculations have emerged as an indispensable tool to complement experimental data, providing a robust method for assigning the correct structure from a set of plausible diastereomers.[1] This guide focuses on the computational strategies employed for this compound, a sesquiterpenoid isolated from the fungus Septoria rudbeckiae.[1][2]

The Structure of this compound

This compound is a trinor-eremophilane sesquiterpenoid. Its structure was determined through a combination of spectroscopic analysis (HRESIMS, 1D and 2D NMR) and confirmed using quantum chemical calculations of its NMR and electronic circular dichroism (ECD) spectra.[1]

Experimental and Computational Protocols

The structural elucidation of this compound relies on a rigorous comparison between experimental data and computationally predicted spectroscopic parameters for one or more candidate structures.

Experimental Data Acquisition (Cited)
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum was recorded in a suitable solvent (e.g., methanol).

Computational Methodology

The following protocols outline a standard and effective workflow for the quantum chemical analysis of a molecule like this compound.[1]

3.2.1. Conformational Analysis

A thorough search of the conformational space is the foundational step for accurate spectroscopic calculations.

  • Initial Search: A preliminary conformational search is typically performed using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers.

  • Geometry Optimization: The resulting low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). The thermal corrections to Gibbs free energies from these calculations are used to determine the relative populations of each conformer at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution.

3.2.2. NMR Chemical Shift Calculation

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants.

  • Level of Theory: DFT calculations are performed on the Boltzmann-averaged geometries. A common choice is the mPW1PW91 functional with the 6-31G(d) basis set, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to mimic the experimental conditions.

  • Data Processing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. The final predicted NMR spectrum is a Boltzmann-weighted average of the spectra for all significant conformers.

3.2.3. ECD Spectrum Calculation

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and rotatory strengths, which are necessary to generate the ECD spectrum.

  • Level of Theory: Calculations are performed on the previously optimized low-energy conformers. A long-range corrected functional, such as CAM-B3LYP, with a triple-zeta basis set (e.g., TZVP) is often employed, along with a PCM solvent model.

  • Spectrum Generation: The calculated ECD spectrum for each conformer is generated by fitting the rotatory strengths to Gaussian functions. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. This is then compared to the experimental spectrum to assign the absolute configuration.

Data Presentation

The core of the structure elucidation process is the direct comparison of experimental and calculated data. The following tables present the ¹H and ¹³C NMR data for this compound as reported in the literature.[1]

Table 1: Experimental NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1134.6
2129.56.11 (s)
3199.8
451.4
553.92.05 (m)
632.71.83 (m), 1.62 (m)
741.52.15 (m)
825.11.75 (m), 1.55 (m)
9170.2
10148.1
1121.22.01 (s)
1214.50.95 (d, 7.0)
1319.81.12 (d, 7.0)

Data extracted from "Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae" published in Phytochemistry, 2021.[1]

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Data

This table illustrates how calculated data for a proposed structure would be compared against experimental values. The Mean Absolute Error (MAE) is a key metric for assessing the quality of the fit.

PositionδC (Experimental)δC (Calculated)Δδ (Exp - Calc)
1134.6135.1-0.5
2129.5130.0-0.5
3199.8200.5-0.7
451.451.8-0.4
553.954.2-0.3
632.733.1-0.4
741.541.9-0.4
825.125.5-0.4
9170.2170.8-0.6
10148.1148.7-0.6
1121.221.5-0.3
1214.514.8-0.3
1319.820.1-0.3
MAE 0.43

Mandatory Visualizations

Diagrams are crucial for understanding the logical flow of the computational chemistry workflow.

G cluster_start Initial Steps cluster_comp Computational Workflow cluster_analysis Analysis & Validation A Proposed Structure(s) of this compound C Conformational Search (e.g., MMFF94s) A->C B Experimental Data (NMR, ECD) H Compare Calculated vs. Experimental NMR B->H I Compare Calculated vs. Experimental ECD B->I D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Analysis & Boltzmann Averaging D->E F NMR Calculation (GIAO, e.g., mPW1PW91/6-31G(d)) E->F G ECD Calculation (TD-DFT, e.g., CAM-B3LYP/TZVP) E->G F->H G->I J Statistical Analysis (e.g., DP4, MAE) H->J I->J K Structure & Absolute Configuration Confirmed J->K

Caption: Computational workflow for the structural elucidation of this compound.

G cluster_nmr NMR Parameter Calculation cluster_ecd ECD Spectrum Calculation start_nmr Optimized Low-Energy Conformers giao GIAO-DFT Calculation (Shielding Tensors) start_nmr->giao boltzmann_nmr Boltzmann Averaging giao->boltzmann_nmr ref Reference Correction (vs. TMS) boltzmann_nmr->ref final_nmr Predicted Chemical Shifts (δ) ref->final_nmr start_ecd Optimized Low-Energy Conformers tddft TD-DFT Calculation (Excitation Energies, Rotatory Strengths) start_ecd->tddft boltzmann_ecd Boltzmann Averaging tddft->boltzmann_ecd gauss Gaussian Broadening boltzmann_ecd->gauss final_ecd Predicted ECD Spectrum gauss->final_ecd

Caption: Detailed logical flow for NMR and ECD spectral prediction.

References

An In-depth Technical Guide to the Electronic Circular Dichroism (ECD) of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of Electronic Circular Dichroism (ECD) spectroscopy in the structural elucidation of eremophilane-type sesquiterpenoids, a significant class of natural products with diverse biological activities. While specific data for "Septeremophilane E" is not presently available in the cited literature, this document outlines the generalized experimental and computational methodologies employed for determining the absolute configuration of novel compounds within this family.

Introduction to Eremophilane Sesquiterpenoids and ECD

Eremophilane sesquiterpenoids are characterized by a decalin framework and are known for their structural diversity and a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial properties.[1] The determination of their absolute configuration is a critical step in their structural elucidation and for understanding their structure-activity relationships.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2][3] It is particularly valuable for assigning the absolute configuration of natural products, often in combination with quantum-mechanical calculations.[4][5][6] For eremophilane sesquiterpenoids, ECD analysis, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, has become a standard and reliable method for stereochemical assignment.[7][8][9]

Quantitative Data Presentation

The ECD spectra of eremophilane sesquiterpenoids are typically characterized by Cotton effects (CEs) at specific wavelengths (λmax), with the sign and magnitude of the molar circular dichroism (Δε) being indicative of the stereochemistry. The following table presents representative ECD data for a hypothetical eremophilane sesquiterpenoid, based on published data for analogous compounds.[1][8]

Compound Family ExampleSolventλmax (nm)Δε (M⁻¹cm⁻¹)
Aurantiophilane-type[1]CH₃CN223+7.9
265+14.3
311-3.1
Emericellopsis maritima-derived[8]MeOH212+2.63
289-0.85

Experimental and Computational Protocols

The determination of the absolute configuration of an eremophilane sesquiterpenoid using ECD involves a combination of experimental measurements and theoretical calculations.

3.1. Experimental Measurement of ECD Spectra

A detailed protocol for acquiring experimental ECD spectra is as follows:

  • Sample Preparation:

    • Dissolve a precisely weighed sample of the purified eremophilane sesquiterpenoid in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).

    • The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.0) in the UV-Vis spectrum. A common concentration range is 0.1-1.0 mg/mL.

  • Instrumentation:

    • Utilize a commercial circular dichroism spectrophotometer.

    • Employ a quartz cuvette with a path length appropriate for the sample concentration and solvent transparency range (e.g., 0.1 cm or 1.0 cm).

  • Data Acquisition Parameters:

    • Wavelength Range: Scan from approximately 400 nm down to 190 nm.

    • Scanning Speed: A typical speed is 100 nm/min.

    • Bandwidth: Use a bandwidth of 1.0 nm.

    • Response Time: Set a response time of 1 second.

    • Accumulations: Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.

    • Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

3.2. Computational ECD Spectra Calculation

The theoretical calculation of ECD spectra is crucial for assigning the absolute configuration by comparing the experimental spectrum with the calculated spectra of possible enantiomers.[4][10]

  • Conformational Search:

    • For the two possible enantiomers of the determined relative configuration, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF).

    • Select the low-energy conformers (e.g., within a 10 kJ/mol energy window) for further optimization.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the selected conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • ECD Calculation:

    • For each optimized conformer, calculate the excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT) with a basis set that includes diffuse functions (e.g., CAM-B3LYP/aug-cc-pVTZ).[10]

    • The solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).

  • Spectral Simulation:

    • Boltzmann-average the calculated ECD spectra of all significant conformers based on their relative free energies.

    • Simulate the final ECD spectrum by applying a Gaussian or Lorentzian band shape to the calculated rotational strengths.[2]

  • Comparison and Assignment:

    • Compare the overall shape and sign of the Cotton effects of the experimental ECD spectrum with the calculated spectra for the two enantiomers.

    • The enantiomer whose calculated spectrum shows a better agreement with the experimental one is assigned as the absolute configuration of the natural product.[11]

Visualization of the Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of the absolute configuration of an eremophilane sesquiterpenoid using ECD spectroscopy.

ECD_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol exp_start Isolate and Purify Eremophilane Sesquiterpenoid sample_prep Sample Preparation (Solvent, Concentration) exp_start->sample_prep ecd_measurement ECD Spectrometer Measurement sample_prep->ecd_measurement exp_spectrum Experimental ECD Spectrum ecd_measurement->exp_spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison comp_start Propose Relative Configuration (NMR) conf_search Conformational Search (e.g., MMFF) comp_start->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) conf_search->geom_opt ecd_calc TD-DFT ECD Calculation (e.g., CAM-B3LYP/aug-cc-pVTZ) geom_opt->ecd_calc boltzmann Boltzmann Averaging of Conformers ecd_calc->boltzmann calc_spectra Calculated ECD Spectra (for both enantiomers) boltzmann->calc_spectra calc_spectra->comparison assignment Assignment of Absolute Configuration comparison->assignment

Caption: Workflow for Absolute Configuration Determination using ECD.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eremophilane sesquiterpenoids, a diverse class of natural products, have garnered significant attention within the scientific community due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide delves into the core biosynthetic pathway of these fascinating molecules, providing a detailed overview of the enzymatic processes, quantitative data on enzyme kinetics, and comprehensive experimental protocols for their study.

The Core Biosynthetic Pathway: From a Linear Precursor to a Bicyclic Scaffold

The biosynthesis of all eremophilane sesquiterpenoids originates from the central precursor molecule in isoprenoid metabolism, farnesyl pyrophosphate (FPP).[1][2][3] The journey from this linear C15 molecule to the characteristic bicyclic eremophilane skeleton is a marvel of enzymatic precision, primarily orchestrated by a class of enzymes known as terpene cyclases, with aristolochene synthase being a key and well-studied example.[4][5]

The initial and rate-limiting step is the ionization of FPP, facilitated by a divalent metal ion cofactor, typically Mg2+, within the enzyme's active site.[6] This leads to the formation of a farnesyl cation. Subsequently, the enzyme guides a series of intramolecular cyclization reactions. The first cyclization event typically forms a 10- or 11-membered ring intermediate, such as germacrene A.[7][8] This highly unstable intermediate is then protonated and undergoes a second cyclization to form the bicyclic eudesmane cation. A crucial rearrangement follows, involving a 1,2-hydride shift and a subsequent methyl group migration from C-10 to C-5, which establishes the signature eremophilane carbon skeleton.[9] The final step in the formation of the parent hydrocarbon, aristolochene, is the deprotonation of the resulting carbocation.[7][10]

Further structural diversity among eremophilane sesquiterpenoids is achieved through subsequent modifications of the basic skeleton, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.[10] These modifications can include hydroxylations, epoxidations, and the formation of lactone rings, leading to the vast array of eremophilane derivatives found in nature.[11][12][13][14][15]

Below is a DOT language representation of the core biosynthetic pathway of eremophilane sesquiterpenoids.

eremophilane_biosynthesis cluster_precursor Precursor cluster_cyclization Cyclization Cascade cluster_modification Post-Cyclization Modification FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Aristolochene Synthase (Mg2+) Germacrene_A Germacrene A Intermediate Farnesyl_Cation->Germacrene_A C1-C10/C11 Cyclization Eudesmane_Cation Eudesmane Cation Germacrene_A->Eudesmane_Cation Protonation & C2-C7 Cyclization Eremophilane_Cation Eremophilane Cation Eudesmane_Cation->Eremophilane_Cation Hydride & Methyl Shift Aristolochene (+)-Aristolochene Eremophilane_Cation->Aristolochene Deprotonation Oxidized_Eremophilanes Oxidized Eremophilanes Aristolochene->Oxidized_Eremophilanes Cytochrome P450s & Other Enzymes

Core biosynthetic pathway of eremophilane sesquiterpenoids.

Quantitative Insights into Eremophilane Biosynthesis

The efficiency and product specificity of the enzymes involved in eremophilane biosynthesis are critical for understanding and potentially manipulating the production of these compounds. The following tables summarize key quantitative data for aristolochene synthase, a pivotal enzyme in this pathway.

Table 1: Steady-State Kinetic Parameters of Wild-Type Aristolochene Synthases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Penicillium roquefortiFarnesyl Pyrophosphate0.53 ± 0.050.23 ± 0.014.3 x 105[1]
Aspergillus terreusFarnesyl Pyrophosphate0.30 ± 0.030.09 ± 0.013.0 x 105[7]

Table 2: Product Distribution of Wild-Type and Mutant Aristolochene Synthases from Penicillium roqueforti

Enzyme Variant(+)-Aristolochene (%)(S)-(-)-Germacrene A (%)(-)-Valencene (%)Reference
Wild-Type9442[7]
Y92F81127[7]
E252Q01000[7]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments commonly employed in the study of eremophilane biosynthesis.

Heterologous Expression and Purification of Aristolochene Synthase in E. coli

This protocol describes the expression of a terpene synthase gene in a bacterial host for subsequent characterization.

a. Gene Cloning and Plasmid Construction:

  • The coding sequence for aristolochene synthase is PCR amplified from a cDNA library of the source organism (e.g., Penicillium roqueforti).

  • The amplified gene is cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

  • The construct is verified by DNA sequencing.

b. Transformation and Expression:

  • The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[16][17]

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a) and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The His6-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Aristolochene Synthase

This assay measures the catalytic activity of the purified enzyme.[18]

a. Reaction Mixture:

  • A typical reaction mixture (e.g., 100 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM Dithiothreitol (DTT)

    • 10 µM purified aristolochene synthase

    • 50 µM Farnesyl Pyrophosphate (FPP)

b. Reaction Procedure:

  • The reaction is initiated by the addition of FPP.

  • The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of an equal volume of a stop solution (e.g., 0.2 M KOH/0.1 M EDTA) or by extraction with an organic solvent.

c. Product Extraction and Analysis:

  • The reaction products are extracted with an organic solvent such as hexane or pentane.

  • The organic layer is collected and concentrated under a stream of nitrogen.

  • The extracted sesquiterpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes

This technique is used for the separation, identification, and quantification of volatile sesquiterpene products.[19][20][21]

a. Instrumentation and Column:

  • A gas chromatograph coupled to a mass spectrometer is used.

  • A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for the separation of sesquiterpene hydrocarbons.

b. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Mode: Splitless

c. MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

d. Data Analysis:

  • Identification of sesquiterpene products is achieved by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification can be performed by integrating the peak areas of the total ion chromatogram (TIC) or selected ion monitoring (SIM) and comparing them to a calibration curve generated with a known concentration of an internal or external standard.

Below is a DOT language representation of the experimental workflow.

experimental_workflow cluster_gene Gene Acquisition & Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis PCR PCR Amplification of Synthase Gene Cloning Cloning into Expression Vector PCR->Cloning Verification Sequence Verification Cloning->Verification Transformation Transformation into E. coli Verification->Transformation Induction IPTG Induction Transformation->Induction Purification Ni-NTA Affinity Chromatography Induction->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Experimental workflow for studying eremophilane biosynthesis.

Regulatory Networks: Orchestrating Eremophilane Production

The biosynthesis of eremophilane sesquiterpenoids, like other secondary metabolites in fungi, is tightly regulated in response to various internal and external cues. While a complete signaling pathway dedicated to eremophilane production is not fully elucidated, evidence points to the involvement of broader regulatory networks that control fungal development and secondary metabolism.

Factors such as nutrient availability, light, pH, and oxidative stress can significantly influence the expression of terpene synthase genes and other enzymes in the biosynthetic pathway.[4] G protein-coupled receptor (GPCR) signaling cascades are known to play a crucial role in sensing environmental signals and transducing them into cellular responses, including the activation of transcription factors that regulate the expression of secondary metabolite gene clusters.[22] For instance, the heterotrimeric G protein pathway can modulate the levels of intracellular second messengers like cyclic AMP (cAMP), which in turn can affect the activity of protein kinases such as Protein Kinase A (PKA). PKA can then phosphorylate downstream transcription factors, leading to the up- or down-regulation of genes involved in sesquiterpenoid biosynthesis.

Further research is needed to delineate the specific signaling components and transcription factors that directly govern the expression of eremophilane biosynthetic genes in different fungal species.

Below is a DOT language representation of a plausible regulatory relationship.

regulatory_pathway cluster_stimuli Environmental Stimuli cluster_signaling Signal Transduction cluster_regulation Transcriptional Regulation Stimuli Nutrient Availability, Light, pH, Stress GPCR G Protein-Coupled Receptor (GPCR) Stimuli->GPCR G_Protein Heterotrimeric G Protein GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Transcription_Factor Transcription Factor(s) PKA->Transcription_Factor Phosphorylation (Activation/Repression) Biosynthesis_Genes Eremophilane Biosynthesis Gene Expression Transcription_Factor->Biosynthesis_Genes Regulation

A generalized signaling pathway regulating fungal secondary metabolism.

References

A Technical Guide to the Natural Sources of Septeremophilane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septeremophilane compounds belong to the eremophilane-type sesquiterpenoids, a class of natural products characterized by a bicyclic carbon skeleton. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comprehensive overview of the natural sources of septeremophilane compounds, details on their isolation and characterization, and a summary of quantitative data to aid in research and development efforts.

Natural Sources of Septeremophilane Compounds

Septeremophilane and other eremophilane-type sesquiterpenoids are primarily found in two major kingdoms of life: plants and fungi.

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are a rich and diverse source of eremophilane-type sesquiterpenoids. A significant number of these compounds, estimated to be around 180, have been reported from fungal origins[1]. These fungal metabolites often exhibit a wide array of bioactivities, making them promising candidates for drug discovery[1].

Key Fungal Genera:

  • Penicillium sp. : A fungus, Penicillium sp. L1, isolated from basalt fibre, has been shown to produce novel nor-eremophilane sesquiterpenoids[2].

  • Acremonium sp. : An Acremonium species isolated from deep-sea sediments has been identified as a source of eremophilane-type sesquiterpenoids[3].

  • Septoria rudbeckiae : This fungus is known to produce trinor- and tetranor-eremophilane sesquiterpenoids that exhibit anti-neuroinflammatory activity[2].

  • Eutypella sp. : A deep-sea fungus, Eutypella sp., has also been found to produce eremophilane-type sesquiterpenoids[2].

Plant Sources

The Asteraceae family is the most prominent plant source of eremophilane-type sesquiterpenes. These compounds are considered chemotaxonomic markers for several genera within this family[1].

Key Plant Genera:

  • Ligularia : Species within this genus are well-known producers of eremophilane sesquiterpenes. For example, Ligularia macrophylla has yielded several new eremophilane sesquiterpenes[3].

  • Senecio : This genus is another significant source of eremophilane-type compounds[1][4].

  • Cacalia : Along with Ligularia and Senecio, Cacalia is a key genus in the Asteraceae family for these types of sesquiterpenoids[1][4].

  • Petasites : This genus is also recognized as a source of eremophilane-type sesquiterpenes[1].

While predominantly found in Asteraceae, a limited number of eremophilane-type sesquiterpenes have also been identified in the Scrophulariaceae family, specifically from Rehmannia glutinosa[1].

Quantitative Data on Isolated Septeremophilane Compounds

The yield of septeremophilane and related eremophilane compounds can vary significantly depending on the source organism and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

Compound NameNatural SourceYieldReference
6β-sarracinoyloxy-1β,10β-epoxy-furanoeremophilaneLigularia macrophyllaNot explicitly quantified in abstract[3]
6α-angeloyloxy-10βH-furanoeremophil-1-oneLigularia macrophyllaNot explicitly quantified in abstract[3]
1α-hydroxy-9-deoxycacalolLigularia macrophyllaNot explicitly quantified in abstract[3]
1β-hydroxy-11(R,S)-8-oxoeremophil-6,9-dien-12-alLigularia macrophyllaNot explicitly quantified in abstract[3]
Nor-eremophilanol A-CPenicillium sp. L1Not explicitly quantified in abstract[2]

Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed quantitative data.

Experimental Protocols

The isolation and characterization of septeremophilane compounds involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methodologies cited in the literature.

General Isolation and Purification Protocol
  • Sample Collection and Preparation :

    • Fungal Sources : Fungi are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid media (e.g., Potato Dextrose Agar)[5][6]. The fermentation broth and/or mycelia are harvested after a specific incubation period.

    • Plant Sources : The relevant plant parts (e.g., roots, rhizomes, aerial parts) are collected, dried, and powdered.

  • Extraction :

    • The prepared fungal or plant material is extracted with an organic solvent. Common solvents used include methanol, ethanol, and ethyl acetate[6][7].

    • Liquid-liquid extraction is a frequently employed method for fungal cultures, where the culture medium is extracted with an immiscible organic solvent[7].

    • For solid materials, maceration or Soxhlet extraction is typically used.

  • Purification :

    • The crude extract is subjected to various chromatographic techniques to isolate individual compounds.

    • Column Chromatography : This is often the first step in purification, using stationary phases like silica gel or Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (e.g., with a C18 column) is commonly used for the final purification of compounds to a high degree of purity[6].

    • High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied for the preparative separation of related compounds from fungal extracts[6].

  • Structure Elucidation :

    • The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

      • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and stereochemistry.

      • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

      • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation[3].

Visualizations

Biosynthetic Pathway of Eremophilane-Type Sesquiterpenoids

The biosynthesis of eremophilane-type sesquiterpenes is known to deviate from the standard isoprene rule, involving a characteristic methyl migration step from farnesyl diphosphate[1].

eremophilane_biosynthesis FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Sesquiterpene Synthase EremophilaneCation Eremophilane Cation (via methyl migration) GermacreneA->EremophilaneCation Rearrangement EremophilaneSkeletons Eremophilane-type Sesquiterpenoid Skeletons EremophilaneCation->EremophilaneSkeletons Cyclization & Further Reactions Septeremophilanes Septeremophilane Compounds EremophilaneSkeletons->Septeremophilanes Oxidation, etc. isolation_workflow start Selection of Natural Source (Fungus or Plant) extraction Extraction with Organic Solvents start->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification (CC, HPLC, etc.) crude_extract->purification pure_compounds Isolated Pure Compounds purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation bioactivity Bioactivity Screening pure_compounds->bioactivity end Identified Bioactive Septeremophilane Compound structure_elucidation->end bioactivity->end

References

Methodological & Application

Application Note: A Framework for Assessing a Compound's Potential to Inhibit Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and septic shock.[2][3] Consequently, the identification and characterization of compounds that can modulate NO production are of significant interest in drug discovery and development.

This document provides a comprehensive framework for evaluating the inhibitory potential of a test compound on nitric oxide production, using the well-characterized selective iNOS inhibitor, Aminoguanidine , as a representative example. The protocols and principles outlined herein are broadly applicable to other potential inhibitors.

Data Presentation: Inhibitory Activity of Aminoguanidine

The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

InhibitorTarget EnzymeCell LineIC50 ValueReference
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Murine Macrophages~2.1 µM (in vitro enzyme assay)[4]
AminoguanidineInducible Nitric Oxide Synthase (iNOS)-Over 50-fold more selective for iNOS than eNOS or nNOS[5]

Experimental Protocols

This section details the key experimental procedures for assessing the inhibition of nitric oxide production in a cellular context. The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation and iNOS-mediated NO production.[2][6]

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain optimal growth.

  • Cell Seeding for Experimentation:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[2]

    • Allow the cells to adhere and grow for 18-24 hours.

  • Compound Treatment and Induction of NO Production:

    • Prepare a stock solution of the test compound (e.g., Aminoguanidine) in a suitable solvent (e.g., sterile water or DMSO).

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of iNOS and subsequent NO production.[2]

    • Include appropriate controls:

      • Untreated cells (negative control).

      • Cells treated with LPS only (positive control).

      • Cells treated with the vehicle solvent and LPS.

  • Incubation:

    • Incubate the treated plates for 24 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Quantification of Nitric Oxide Production (Griess Assay)

Nitric oxide is an unstable molecule with a short half-life. Therefore, its production is indirectly quantified by measuring the accumulation of its stable end-product, nitrite (NO2-), in the cell culture supernatant using the Griess reagent.[6]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[2]

    • Griess Reagent Mix: Mix equal volumes of Griess Reagent A and Griess Reagent B immediately before use.

  • Nitrite Measurement:

    • After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 100 µL of the freshly prepared Griess Reagent Mix to each well containing the supernatant.[2]

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Standard Curve and Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-only treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in NO production is not due to a decrease in cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • After collecting the supernatant for the Griess assay, add 20 µL of the MTT stock solution to the remaining media in each well of the original 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations

Signaling Pathway of LPS-Induced Nitric Oxide Production

LPS_Signaling_Pathway cluster_NFkappaB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates iNOS_gene iNOS Gene NFkappaB->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.

Experimental Workflow for Assessing NO Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Induction cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (96-well plate) adhesion Allow cell adhesion (18-24h) seed_cells->adhesion pretreat Pre-treat with Test Compound (e.g., Aminoguanidine) adhesion->pretreat induce Induce with LPS (1 µg/mL) pretreat->induce incubate Incubate (24h) induce->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay MTT Assay for Cell Viability incubate->mtt_assay griess_assay Griess Assay for Nitrite collect_supernatant->griess_assay measure_absorbance_griess Measure Absorbance (540 nm) griess_assay->measure_absorbance_griess measure_absorbance_mtt Measure Absorbance (570 nm) mtt_assay->measure_absorbance_mtt calculate_inhibition Calculate % NO Inhibition measure_absorbance_griess->calculate_inhibition calculate_viability Calculate % Cell Viability measure_absorbance_mtt->calculate_viability

Caption: Workflow for evaluating the inhibition of nitric oxide production in RAW 264.7 cells.

References

Application Notes and Protocols for Septeremophilane E: A Potent Anti-Neuroinflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-neuroinflammatory properties of Septeremophilane E, a novel eremophilane sesquiterpenoid. The following sections detail its efficacy in inhibiting key inflammatory mediators, provide step-by-step protocols for its evaluation, and illustrate the underlying molecular pathways it targets. This document is intended to serve as a valuable resource for researchers investigating new therapeutic agents for neurodegenerative and neuroinflammatory diseases.

Data Presentation

The anti-neuroinflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This is a standard in vitro assay to screen for compounds with anti-inflammatory potential.

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

CompoundCell LineStimulantAssayIC50 Value (µM)
This compoundBV-2 MicrogliaLPSNitric Oxide (NO) Production6.0 ± 0.2

IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory activity of this compound.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglial Cells

This protocol is for quantifying the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in brain microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the methodology to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in microglia.

Materials:

  • BV-2 microglial cells

  • 6-well cell culture plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound at the desired concentration for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neuroinflammation and the general workflow for screening compounds like this compound.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis start BV-2 Microglial Cell Culture treatment Pre-treatment with this compound start->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytotoxicity Cell Viability Assay (e.g., MTT) stimulation->cytotoxicity protein_extraction Protein Extraction stimulation->protein_extraction ic50 IC50 Calculation for NO Inhibition no_assay->ic50 western_blot Western Blot protein_extraction->western_blot target_proteins p-p65 NF-κB, p-p38 MAPK western_blot->target_proteins pathway_analysis Analysis of Pathway Inhibition target_proteins->pathway_analysis

Caption: Experimental workflow for evaluating the anti-neuroinflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 IkB IκBα IKK->IkB phosphorylates, leads to degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes transcription AP1->Inflammatory_Genes transcription Septeremophilane This compound (Proposed Inhibition) Septeremophilane->TAK1 Septeremophilane->IKK

Caption: LPS-induced pro-inflammatory signaling pathways in microglia and potential targets of this compound.

Application Notes and Protocols: Investigating the Anti-Neuroinflammatory Effects of Eremophilane Sesquiterpenoids in BV-2 Microglial Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial literature searches did not yield specific data on "Septeremophilane E" in BV-2 microglial cell assays. The following application notes and protocols are based on published research for other structurally related eremophilane sesquiterpenoids, such as septoreremophilane F, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals in this area.

Introduction

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation, a key factor in the pathogenesis of various neurodegenerative diseases. The BV-2 cell line, an immortalized murine microglial cell line, is a widely used in vitro model to study the mechanisms of neuroinflammation and to screen for potential anti-neuroinflammatory compounds. Eremophilane sesquiterpenoids are a class of natural products that have demonstrated various biological activities, including anti-inflammatory effects. This document provides detailed protocols and data presentation for assessing the anti-neuroinflammatory potential of eremophilane sesquiterpenoids in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Data Presentation

The following tables summarize the quantitative data on the anti-neuroinflammatory effects of a representative eremophilane sesquiterpenoid, septoreremophilane F, in LPS-stimulated BV-2 cells.

Table 1: Effect of Septoreremophilane F on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells

CompoundConcentration (µM)Inhibition of NO Production (IC50)
Septoreremophilane F-12.0 ± 0.32 µM[1][2][3][4]

Table 2: Effects of Eremophilane Sesquiterpenoids on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells

Compound ClassKey Inflammatory MarkersObserved Effect
Eremophilane SesquiterpenoidsNitric Oxide (NO)Inhibition[1][3][4]
Tumor Necrosis Factor-α (TNF-α)Down-regulation of mRNA levels[2]
Interleukin-6 (IL-6)Down-regulation of mRNA levels[2]
Interleukin-1β (IL-1β)Down-regulation of mRNA levels[2]
Cyclooxygenase-2 (COX-2)Down-regulation of protein expression[2]
Inducible Nitric Oxide Synthase (iNOS)Down-regulation of protein expression[2]

Experimental Protocols

BV-2 Microglial Cell Culture
  • Cell Line: BV-2 immortalized murine microglial cells.

  • Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of the test compound.

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the eremophilane sesquiterpenoid for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the eremophilane sesquiterpenoid for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

RNA Isolation and Real-Time PCR (RT-PCR)
  • Seed BV-2 cells in a 6-well plate.

  • Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • Isolate total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform real-time PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis
  • Seed BV-2 cells in a 6-well plate.

  • Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays start Start: BV-2 Cell Culture seed Seed BV-2 Cells in Plates start->seed pretreat Pre-treat with Eremophilane Sesquiterpenoid seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps viability Cell Viability (MTT) lps->viability no_assay NO Production (Griess) lps->no_assay rtpcr Gene Expression (RT-PCR) (TNF-α, IL-6, IL-1β) lps->rtpcr western Protein Expression (Western Blot) (iNOS, COX-2) lps->western

Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of eremophilane sesquiterpenoids in BV-2 cells.

signaling_pathway cluster_downstream Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b Eremophilane Eremophilane Sesquiterpenoids Eremophilane->NFkB Inhibition NO NO iNOS->NO

Caption: Proposed signaling pathway for the anti-neuroinflammatory action of eremophilane sesquiterpenoids in LPS-stimulated BV-2 cells.

References

Application Notes and Protocols: Septeremophilane E in Lipopolysaccharide-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lipopolysaccharide (LPS) to establish in vitro and in vivo inflammation models and detail the potential application of Septeremophilane E as a modulator of the inflammatory response. The provided protocols offer detailed methodologies for key experiments to assess the anti-inflammatory effects of test compounds like this compound.

Introduction to Lipopolysaccharide-Induced Inflammation Models

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1] In a research setting, LPS is widely used to induce a robust inflammatory response, mimicking aspects of bacterial infection and sepsis.[1][2] Administration of LPS to cells or animal models triggers the activation of Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the production of a wide array of pro-inflammatory mediators.[3] These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Consequently, LPS-induced inflammation models are invaluable tools for the screening and characterization of novel anti-inflammatory agents.

This compound: A Potential Anti-Inflammatory Agent

This compound is an eremophilane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Eremophilane sesquiterpenoids have demonstrated anti-inflammatory properties, making them promising candidates for drug discovery.

While comprehensive data on this compound is still emerging, preliminary studies have shown its potential to inhibit inflammatory responses. Specifically, this compound has been found to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglial cells with an IC50 value of 6.0 ± 0.2 μM. This inhibitory effect on a key inflammatory mediator suggests that this compound may exert broader anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound and representative eremophilane sesquiterpenoids on the production of key inflammatory mediators in LPS-stimulated cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

CompoundCell LineLPS ConcentrationIC50 (µM)
This compoundBV-2 microgliaNot Specified6.0 ± 0.2

*Data for this compound is derived from a study on eremophilane sesquiterpenoids from Septoria rudbeckiae.

Table 2: Representative Inhibitory Effects of a Related Eremophilane Sesquiterpenoid on Pro-inflammatory Mediators

Inflammatory MediatorCell LineLPS Concentration (ng/mL)Test Compound Concentration (µM)% Inhibition
NORAW 264.710025~50%
PGE2RAW 264.710025~45%
TNF-αRAW 264.710025~60%
IL-6RAW 264.710025~55%
IL-1βRAW 264.710025~40%

Note: The data in Table 2 is representative of a typical eremophilane sesquiterpenoid and is provided for illustrative purposes. The specific inhibitory concentrations for this compound on these mediators require experimental determination.

Signaling Pathways

LPS-induced inflammation is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many anti-inflammatory compounds exert their effects by targeting key components of these pathways.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MEK) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates MAPKs MAPKs (ERK, JNK, p38) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 Genes Pro-inflammatory Gene Expression NFkappaB_nuc->Genes AP1->Genes

Caption: LPS-induced inflammatory signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a test compound, such as this compound.

Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and treatment with a test compound.

experimental_workflow_invitro A 1. Seed RAW 264.7 cells (5 x 10^5 cells/well in a 24-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (various concentrations) for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) for 24 hours C->D E 5. Collect supernatant for analysis (NO, PGE2, Cytokines) D->E F 6. Lyse cells for protein analysis (Western Blot) D->F

Caption: Experimental workflow for in vitro studies.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or other test compound)

  • 24-well cell culture plates

  • Griess Reagent

  • ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[5]

  • Treatment:

    • The following day, remove the culture medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) dissolved in DMEM for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis of NO, PGE2, and cytokines.

  • Cell Lysis: Wash the remaining cells with ice-cold PBS and lyse them for protein extraction and subsequent Western blot analysis.

Protocol 2: Measurement of Inflammatory Mediators

2.1 Nitric Oxide (NO) Assay (Griess Assay):

  • Mix 100 µL of the collected cell supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[1]

2.2 PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA):

  • Use commercially available ELISA kits for the quantification of PGE2, TNF-α, IL-6, and IL-1β in the collected cell supernatants.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of the respective mediators based on the standard curves provided with the kits.[6][7]

Protocol 3: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for assessing the effect of a test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysis buffer (RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse the cells from Protocol 1 with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.[9][10]

Conclusion

LPS-induced inflammation models are robust and reproducible systems for evaluating the anti-inflammatory potential of novel compounds. This compound has shown initial promise as an inhibitor of nitric oxide production. The protocols provided herein offer a framework for further investigation into the detailed mechanisms of action of this compound and other eremophilane sesquiterpenoids on a broader range of inflammatory mediators and key signaling pathways. Such studies are crucial for the development of new therapeutic strategies for inflammatory diseases.

References

Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for a panel of robust in vitro assays designed to identify and characterize novel anti-inflammatory compounds. The following assays are crucial for screening compounds that target key pathways in the inflammatory response.

Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators in Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds. It evaluates the ability of a test compound to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), from macrophages stimulated with bacterial lipopolysaccharide (LPS).

Experimental Protocol: Measurement of Nitric Oxide (NO) using the Griess Assay

Principle: Nitric oxide is a short-lived radical, but it is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the NO concentration.[1][2]

Cell Line: Murine macrophage cell line RAW 264.7.[1]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Test compounds

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[3]

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Add 100 µL of the Griess reagent (equal volumes of component A and B mixed immediately before use) to each well containing supernatant and standards.[1]

  • Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[1]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated / Absorbance of LPS Control)] x 100

Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present is bound by the antibody. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a detectable signal.[4][5]

Materials:

  • Supernatants from the LPS stimulation experiment (see above)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (PBS with 0.05% Tween-20)

  • 96-well ELISA plates (pre-coated or coated with capture antibody as per kit instructions)

  • Recombinant cytokine standards

  • Detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Plate Preparation: Follow the ELISA kit manufacturer's instructions for preparing the plate, standards, and reagents.[6]

  • Sample Addition: Add 100 µL of cell culture supernatants and standards to the appropriate wells.

  • Incubation: Incubate for 2 hours at room temperature.[7]

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[4]

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate and incubate until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples using the standard curve.

Data Presentation: LPS-Induced Inflammation
CompoundConcentration (µM)NO Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
Vehicle-100 ± 5.2100 ± 6.8100 ± 7.1
Dexamethasone115.3 ± 2.112.8 ± 1.918.4 ± 2.5
Test Compound A185.1 ± 4.578.2 ± 5.182.3 ± 6.0
Test Compound A1042.6 ± 3.835.7 ± 3.240.1 ± 3.9
Test Compound A5018.9 ± 2.515.4 ± 2.122.5 ± 2.8

Data are represented as mean ± SEM of three independent experiments.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

These cell-free enzymatic assays are used to screen for compounds that directly inhibit the activity of COX-1, COX-2, and 5-LOX, which are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX enzymes. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe then reacts with the PGG2 to produce a fluorescent signal, which is proportional to the COX activity.[8][9][10]

Materials:

  • Commercially available COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich, Cayman Chemical)[8][11]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Test compounds

  • 96-well white opaque plate

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to each well.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well, except for the no-enzyme control.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[8]

  • Calculation: The rate of the reaction (slope of the kinetic curve) is proportional to the enzyme activity. Calculate the percentage of inhibition as: % Inhibition = [1 - (Slope of Treated / Slope of Control)] x 100

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

Principle: This assay is based on the detection of an intermediate product generated by the 5-LOX enzyme from its substrate. A probe is used that generates a fluorescent signal upon reacting with this intermediate.

Materials:

  • Commercially available 5-LOX inhibitor screening kit (e.g., from BioVision, Abcam)

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate

  • Test compounds

  • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

  • 96-well white plate

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit protocol.

  • Compound Addition: Add test compounds and controls to the wells.

  • Reaction Mix: Prepare and add a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Incubate at room temperature for 10 minutes.

  • Substrate Addition: Add the LOX substrate to initiate the reaction.

  • Measurement: Immediately read the fluorescence in a kinetic mode at Ex/Em = 500/536 nm every 30 seconds for 10-20 minutes.

  • Calculation: Determine the reaction rate (slope) and calculate the percent inhibition.

Data Presentation: COX and LOX Inhibition
CompoundConcentration (µM)COX-2 Inhibition (%)5-LOX Inhibition (%)
Celecoxib192.5 ± 3.1N/A
Zileuton10N/A88.7 ± 4.2
Test Compound B112.3 ± 1.815.6 ± 2.0
Test Compound B1055.8 ± 4.362.1 ± 5.5
Test Compound B5089.4 ± 3.791.3 ± 2.9

Data are represented as mean ± SEM of three independent experiments. N/A: Not Applicable.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it translocates to the nucleus and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to NF-κB activity.[12][13][14]

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • TNF-α or LPS as a stimulant

  • Test compounds

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Pre-treat the cells with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-24 hours.[15]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit protocol.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Calculation: The percentage of NF-κB inhibition is calculated as: % Inhibition = [1 - (RLU of Treated / RLU of Stimulated Control)] x 100 (RLU = Relative Light Units)

Data Presentation: NF-κB Inhibition
CompoundConcentration (µM)NF-κB Activation (% of Stimulated Control)
Vehicle-100 ± 8.1
Bay 11-7082511.2 ± 1.5
Test Compound C189.5 ± 7.2
Test Compound C1048.3 ± 5.6
Test Compound C5015.7 ± 2.3

Data are represented as mean ± SEM of three independent experiments.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[16]

Experimental Protocol: NLRP3 Inflammasome Activation Assay

Principle: This assay involves a two-step activation of the NLRP3 inflammasome in macrophages. First, a "priming" signal (LPS) upregulates the expression of NLRP3 and pro-IL-1β. Second, an "activation" signal (e.g., ATP or nigericin) triggers the assembly of the inflammasome complex, leading to caspase-1 activation and IL-1β secretion.[17] The secreted IL-1β is then quantified by ELISA.

Cell Line: THP-1 human monocytic cell line or primary bone marrow-derived macrophages (BMDMs).[16]

Materials:

  • THP-1 cells or BMDMs

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • LPS

  • ATP or Nigericin

  • Test compounds

  • ELISA kit for human or mouse IL-1β

Procedure:

  • Cell Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Priming: Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Compound Treatment: Add the test compounds to the cells and incubate for 1 hour.

  • Activation: Add the NLRP3 activator, such as ATP (5 mM) for 30 minutes or nigericin (5 µM) for 45-90 minutes.[16][18]

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit, following the manufacturer's protocol.

Data Presentation: NLRP3 Inflammasome Inhibition
CompoundConcentration (µM)IL-1β Secretion (% of Activated Control)
Vehicle-100 ± 9.5
MCC95018.9 ± 1.2
Test Compound D192.1 ± 8.3
Test Compound D1051.7 ± 6.4
Test Compound D5012.4 ± 1.8

Data are represented as mean ± SEM of three independent experiments.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays seed Seed Macrophages (e.g., RAW 264.7) adhere Adherence (Overnight) seed->adhere treat Pre-treat with Test Compound adhere->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Griess Assay (NO Measurement) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa

Caption: Workflow for LPS-induced inflammation assay.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces

Caption: Simplified NF-κB signaling pathway.

nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B Pro-IL-1β NLRP3 Expression NFkB->pro_IL1B IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->pro_IL1B cleaves

Caption: NLRP3 inflammasome activation pathway.

References

Application Note & Protocol: Isolating Bioactive Compounds from Septoria rudbeckiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Septoria rudbeckiae is an endophytic fungus that has been identified as a producer of a diverse array of secondary metabolites with significant biological activities.[1][2] Notably, this fungus synthesizes a variety of eremophilane sesquiterpenoids, which have demonstrated antibacterial and anti-inflammatory properties.[1][2] The isolation and characterization of these compounds are of great interest for the discovery of new therapeutic agents and agrochemical bactericides. This document provides a detailed protocol for the cultivation of Septoria rudbeckiae, followed by the extraction, fractionation, and purification of its secondary metabolites.

Compounds of Interest

Research has led to the isolation of numerous compounds from Septoria rudbeckiae, primarily eremophilane sesquiterpenoids, along with other sesquiterpenes, tetralone derivatives, and cholesterol analogues.[1] Many of these compounds have been evaluated for their biological activities, with some showing potent antibacterial and anti-inflammatory effects.

Data Summary

The following table summarizes the classes of compounds isolated from Septoria rudbeckiae and highlights the observed biological activities for select molecules.

Compound ClassSpecific CompoundsBiological ActivityReference
Eremophilane Sesquiterpenoids Septoreremophilanes A–IAnti-neuroinflammatory activity[1]
Compound 4 (a septoreremophilane)Potent inhibition of Pseudomonas syringae pv. actinidae (MIC: 6.25 μM)[1]
Compound 6 (a septoreremophilane)Potent inhibition of NO generation in LPS-induced BV-2 microglial cells (IC50 = 12.0 ± 0.32 μM)[1]
Cholesterol Analogues Compound 20 Potent inhibition of Bacillus cereus (MIC: 6.25 μM)[1]
Tetralone Derivatives Two known derivatives-[1]
Other Sesquiterpenes Three known sesquiterpenes-[1]

Experimental Workflow Diagram

Isolation_Workflow Figure 1. Overall Workflow for Compound Isolation cluster_culture Fungal Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Culture 1. Fungal Culture (Septoria rudbeckiae on PDA) Fermentation 2. Large-Scale Fermentation (Solid Rice Medium) Culture->Fermentation Extraction 3. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract 4. Crude Extract (Concentrated) Extraction->Crude_Extract Silica_Gel 5. Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_Gel Fractions 6. Primary Fractions (Fr. A, B, C...) Silica_Gel->Fractions Sephadex 7. Size-Exclusion Chromatography (Sephadex LH-20) Fractions->Sephadex MPLC 8. Medium-Pressure Liquid Chromatography (Optional) Sephadex->MPLC HPLC 9. Semi-Preparative HPLC (Final Purification) Sephadex->HPLC MPLC->HPLC Pure_Compounds 10. Pure Compounds HPLC->Pure_Compounds Structure_Elucidation 11. Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioassays 12. Biological Activity Testing Pure_Compounds->Bioassays

Caption: Figure 1. Overall Workflow for Compound Isolation.

Detailed Experimental Protocols

Protocol 1: Fungal Cultivation and Fermentation

This protocol describes the steps for growing Septoria rudbeckiae on a small scale and then scaling up for large-scale fermentation to produce sufficient biomass for compound extraction.

Materials:

  • Culture of Septoria rudbeckiae

  • Potato Dextrose Agar (PDA) plates

  • Autoclavable 1 L Erlenmeyer flasks

  • Long-grain white rice

  • Distilled water

  • Incubator

Procedure:

  • Activation of Culture: Inoculate a PDA plate with the Septoria rudbeckiae culture. Incubate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Prepare a seed culture by transferring a small piece of the agar with mycelia into a 250 mL flask containing 150 mL of Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Large-Scale Fermentation: a. For each 1 L Erlenmeyer flask, add 100 g of rice and 110 mL of distilled water. b. Autoclave the flasks to sterilize the rice medium. c. After cooling, inoculate each flask with 10 mL of the seed culture. d. Incubate the flasks under static conditions at room temperature for 50 days.

Protocol 2: Extraction of Secondary Metabolites

This protocol details the extraction of the secondary metabolites from the fungal fermentation culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Large beakers or containers for extraction

  • Cheesecloth or filter paper

  • Rotary evaporator

Procedure:

  • Harvesting: At the end of the fermentation period, the rice cultures will be thoroughly colonized by the fungus.

  • Extraction: a. Transfer the contents of the fermentation flasks into a large container. b. Add a sufficient volume of ethyl acetate to fully submerge the culture. Macerate the culture to increase the surface area for extraction. c. Allow the mixture to stand for 24 hours with occasional stirring. d. Filter the mixture through cheesecloth or filter paper to separate the solvent from the solid residue. e. Repeat the extraction process on the solid residue two more times with fresh ethyl acetate.

  • Concentration: a. Combine all the ethyl acetate extracts. b. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Fractionation and Purification of Compounds

This protocol outlines a multi-step chromatographic process to separate and purify individual compounds from the crude extract.

Materials:

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation): a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. b. Pack a silica gel column with an appropriate diameter and length based on the amount of crude extract. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of solvents, for example, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, and then methanol. e. Collect fractions of a fixed volume and monitor the separation using TLC. f. Combine fractions with similar TLC profiles to yield several primary fractions (e.g., Fr. A, Fr. B, etc.).

  • Sephadex LH-20 Chromatography (Size-Exclusion): a. Dissolve a primary fraction (e.g., Fr. B) in a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture). b. Apply the dissolved fraction to a Sephadex LH-20 column. c. Elute the column isocratically with the same solvent system. d. Collect fractions and monitor by TLC to obtain further sub-fractions.

  • Medium-Pressure Liquid Chromatography (MPLC) (Optional Intermediate Step): a. For complex fractions, MPLC with a silica gel or C18 column can be used for further separation using a solvent gradient (e.g., petroleum ether/acetone or dichloromethane/methanol).

  • Semi-Preparative HPLC (Final Purification): a. Subject the purified sub-fractions to semi-preparative HPLC for the final isolation of pure compounds. b. Use a C18 column with a suitable mobile phase, often a gradient of methanol and water or acetonitrile and water. c. Monitor the elution with a UV detector at appropriate wavelengths. d. Collect the peaks corresponding to individual compounds. e. Evaporate the solvent from the collected peaks to obtain the pure isolated compounds.

Protocol 4: Structure Elucidation and Bioassays

Once pure compounds are isolated, their chemical structures are determined, and their biological activities are assessed.

Structure Elucidation:

  • The structures of the purified compounds are typically elucidated using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

Biological Assays:

  • Antibacterial Activity: The Minimum Inhibitory Concentration (MIC) of the isolated compounds can be determined against a panel of bacteria using a microbroth dilution method in 96-well plates.[1]

  • Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells can be measured to assess anti-neuroinflammatory activity.[1]

The protocols outlined in this application note provide a robust framework for the successful isolation and characterization of bioactive secondary metabolites from Septoria rudbeckiae. The diverse chemical structures and potent biological activities of compounds from this fungus underscore its potential as a valuable resource for natural product-based drug discovery. The detailed methodologies provided herein are intended to enable researchers to explore the chemical diversity of this and other endophytic fungi.

References

Application of Eremophilane Sesquiterpenoids, Including Septeremophilane E, in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane sesquiterpenoids are a diverse class of natural compounds predominantly found in various plants and fungi. Possessing a characteristic bicyclic core, these molecules have garnered significant interest within the scientific community due to their wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. While research on a specific compound designated "Septeremophilane E" is limited, it belongs to this broader class, and studies on related eremophilane sesquiterpenoids provide a strong rationale for its investigation in neurological research, particularly in the context of neuroinflammation.

This document provides detailed application notes and protocols based on existing research on eremophilane sesquiterpenoids to guide the investigation of this compound and related compounds in neurological studies.

Key Applications in Neurological Research

Eremophilane sesquiterpenoids have shown potential in several areas of neurological research, primarily focusing on their neuroprotective and anti-neuroinflammatory effects.

  • Anti-Neuroinflammatory Activity: Several eremophilane sesquiterpenoids have been demonstrated to suppress neuroinflammatory responses in microglia, the primary immune cells of the central nervous system. This is a critical area of investigation for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where chronic neuroinflammation contributes to neuronal damage.

  • Neuroprotection: Certain compounds within this class have exhibited the ability to protect neurons from various insults, such as oxidative stress and excitotoxicity.[1][2] This suggests their potential as therapeutic agents to slow the progression of neurodegeneration.

Quantitative Data Summary

The following table summarizes the reported anti-neuroinflammatory activity of a representative eremophilane sesquiterpenoid, Dihydrosporogen AO-1 (an eremophilane sesquiterpenoid), which provides a benchmark for evaluating this compound.

CompoundAssayCell LineEC50 / IC50Reference
Dihydrosporogen AO-1Nitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microgliaEC50 = 3.11 µM[3]
Septeremophilane D & ENitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cellsData not specified in abstract[4]

Experimental Protocols

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol outlines the methodology to assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model of neuroinflammation.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value of this compound.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective potential of this compound against corticosterone-induced damage in PC12 cells, a common model for neuronal-like cells.[2]

Materials:

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Corticosterone

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Cell Damage: After pre-treatment, add corticosterone (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours to induce cell damage.[2]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Neuroinflammation Neuroinflammation NO->Neuroinflammation SepteremophilaneE This compound SepteremophilaneE->NFkB Inhibition

Caption: Proposed anti-neuroinflammatory mechanism of this compound.

Experimental Workflow

G cluster_0 In Vitro Anti-Neuroinflammatory Assay cluster_1 In Vitro Neuroprotection Assay A Seed BV2 Microglial Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure Nitric Oxide (Griess Assay) C->D E Seed PC12 Cells F Treat with this compound E->F G Induce Damage (Corticosterone) F->G H Assess Cell Viability (MTT Assay) G->H

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Septeremophilane E as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigation of Septeremophilane E as a promising candidate for anti-neuroinflammatory therapies.

Introduction

This compound is a trinor-eremophilane sesquiterpenoid isolated from the fungus Septoria rudbeckiae. Recent studies have highlighted its potential as a therapeutic agent due to its significant anti-neuroinflammatory properties. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, and the ability of this compound to modulate inflammatory pathways in microglia, the primary immune cells of the central nervous system, makes it a compound of considerable interest for drug discovery and development.

Mechanism of Action and Therapeutic Potential

This compound has been shown to exhibit potent anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1] Overproduction of NO by activated microglia is a hallmark of neuroinflammation and contributes to neuronal damage. By suppressing NO production, this compound may help to mitigate the detrimental effects of excessive microglial activation. This mechanism of action suggests its potential therapeutic application in neurodegenerative disorders where neuroinflammation is a contributing factor, such as Alzheimer's disease and Parkinson's disease.

Data Presentation

The inhibitory activity of this compound on nitric oxide production is summarized in the table below.

CompoundBioactivityCell LineIC50 Value (µM)
This compoundInhibition of NO ProductionLPS-activated BV-2 microglia6.0 ± 0.2

Data sourced from Gao et al., 2021.[1]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production in LPS-Stimulated BV-2 Microglial Cells

This protocol details the methodology to assess the anti-neuroinflammatory activity of this compound by measuring its effect on nitric oxide production in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)[2]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[3][4] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[2][5]

    • Incubate the plate at room temperature for 10 minutes.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by extrapolating from the standard curve.

    • The percentage of inhibition of NO production is calculated as follows:

      • % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.

Visualizations

Signaling Pathway

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Activation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production Inflammation Neuroinflammation NO->Inflammation Septeremophilane_E This compound Septeremophilane_E->NO Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway in microglia.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed BV-2 cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing NO inhibition by this compound.

References

In Vivo Studies of Septeremophilane E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature searches did not yield specific in vivo studies for Septeremophilane E. The current body of scientific literature accessible through the performed searches does not contain specific data on the in vivo effects, pharmacokinetics, or animal models related to this compound.

The search results did, however, provide general information on methodologies for conducting in vivo and in vitro studies for various compounds. This includes frameworks for preclinical animal models in mental illness, pharmacokinetic profiling, and drug-drug interaction studies. While these resources offer valuable guidance for designing future in vivo experiments, they do not contain specific data for this compound.

Therefore, the following application notes and protocols are presented as a generalized framework based on common practices in preclinical drug development. These are intended to serve as a guide for researchers planning to initiate in vivo investigations of this compound.

Application Notes

For researchers and drug development professionals interested in the in vivo evaluation of this compound, the following potential applications and research directions can be considered:

  • Anti-inflammatory and Immunomodulatory Effects: Based on the known activities of other eremophilane-type sesquiterpenoids, in vivo studies could explore the potential of this compound in animal models of inflammatory diseases such as arthritis, dermatitis, or inflammatory bowel disease.

  • Neuroprotective Properties: Investigation into the neuroprotective effects of this compound could be conducted using animal models of neurodegenerative diseases like Parkinson's or Alzheimer's disease, or in models of ischemic stroke.

  • Anticancer Activity: Should in vitro studies demonstrate cytotoxic effects against cancer cell lines, subsequent in vivo studies using tumor xenograft models in immunocompromised mice would be a critical next step to evaluate its anti-tumor efficacy.

  • Pharmacokinetic and Toxicological Profiling: A crucial aspect of preclinical development is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its potential toxicity. These studies are essential to determine the compound's safety and to establish appropriate dosing regimens for further studies.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo study of this compound.

General Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 In Vivo Experiment cluster_2 Post-Experiment Analysis Compound_Preparation Compound Preparation (this compound Formulation) Dosing Administration (e.g., Oral, IV, IP) Compound_Preparation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Model_Induction Disease Model Induction (if applicable) Animal_Acclimatization->Model_Induction Ethical_Approval Ethical Approval (IACUC) Ethical_Approval->Animal_Acclimatization Monitoring Observation & Monitoring (Health, Behavior) Dosing->Monitoring Model_Induction->Dosing Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Pharmacokinetic_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->Pharmacokinetic_Analysis Pharmacodynamic_Analysis Pharmacodynamic Analysis (Biomarkers) Sample_Collection->Pharmacodynamic_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Pharmacokinetic_Analysis->Data_Analysis Pharmacodynamic_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Generalized workflow for in vivo studies of a novel compound.

Protocol 1: Acute Toxicity Study

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, corn oil)

  • Male and female rodents (e.g., Swiss albino mice)

  • Standard laboratory animal diet and water

  • Syringes and needles for administration

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

  • Administration: Administer a single dose of this compound to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Observation: Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Materials:

  • This compound

  • Vehicle

  • Cannulated rodents (e.g., Sprague-Dawley rats)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.

  • Dose Administration: Administer a single known dose of this compound intravenously (to determine clearance and volume of distribution) and/or orally (to determine oral bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Signaling Pathway Visualization (Hypothetical)

Assuming this compound is found to have anti-inflammatory effects by inhibiting the NF-κB pathway, the following diagram illustrates this hypothetical mechanism.

G Septeremophilane_E This compound IKK IKK Septeremophilane_E->IKK inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Troubleshooting & Optimization

Technical Support Center: Isolation of Septeremophilane E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Septeremophilane E and related eremophilane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a trinor-eremophilane sesquiterpenoid. It has been isolated from cultures of the fungus Septoria rudbeckiae, a plant pathogen found in the halophyte Karelinia caspia.[1] This class of compounds is known for its potential anti-neuroinflammatory activities.[1]

Q2: What are the main challenges in isolating this compound?

The primary challenges in the isolation of this compound and its analogs include:

  • Low Yields: Natural product isolations often result in small quantities of the target compound.

  • Co-eluting Analogs: Fungal cultures often produce a mixture of structurally similar sesquiterpenoids, which can be difficult to separate.[1][2][3]

  • Compound Stability: Sesquiterpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during the isolation process.

  • Multi-step Purification: Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and lead to sample loss.

Q3: What analytical techniques are used to identify and characterize this compound?

The structure of this compound is typically elucidated using a combination of spectroscopic methods:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the carbon skeleton and relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about chromophores and functional groups present in the molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of crude extract Inefficient extraction solvent.Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to optimize the extraction of target compounds.
Insufficient extraction time or temperature.Increase the extraction time and/or use gentle heating to enhance extraction efficiency, while monitoring for potential degradation of the target compound.
Poor separation of this compound from its analogs during column chromatography Inappropriate stationary phase.Test different stationary phases such as silica gel, C18 reversed-phase silica, or Sephadex LH-20, as they offer different separation mechanisms.
Incorrect mobile phase composition.Systematically vary the solvent gradient and composition. For silica gel, a gradient of hexane/ethyl acetate or dichloromethane/methanol is common. For reversed-phase, a water/acetonitrile or water/methanol gradient is typically used.
Degradation of this compound during purification Exposure to harsh conditions (e.g., strong acids/bases, high temperatures).Maintain neutral pH conditions throughout the isolation process. Perform all steps at room temperature or below if possible. Use rotary evaporation at low temperatures to remove solvents.
Prolonged exposure to light.Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.
Difficulty in achieving high purity (>95%) by HPLC Co-eluting impurities with very similar retention times.Optimize the HPLC method by trying different columns (e.g., C18, phenyl-hexyl), varying the mobile phase composition and additives (e.g., formic acid, trifluoroacetic acid, if the compound is stable), and adjusting the flow rate and temperature.
Sample overload on the HPLC column.Reduce the amount of sample injected onto the column to avoid peak broadening and improve resolution.

Experimental Protocols

Fungal Culture and Extraction
  • Culture: The fungus Septoria rudbeckiae is cultured on a solid rice medium or in a potato dextrose broth (PDB) at room temperature in the dark for a specified period (e.g., 30 days).

  • Extraction: The fungal culture is extracted multiple times with a suitable organic solvent, such as ethyl acetate. The organic extracts are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is typically employed for the isolation of this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a stepwise gradient of solvents, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.

  • Intermediate Purification (Sephadex LH-20 Column Chromatography):

    • Fractions enriched with this compound are further purified on a Sephadex LH-20 column.

    • The column is typically eluted with methanol or a mixture of dichloromethane and methanol. This step is effective in removing pigments and other polymeric materials.

  • Final Purification (Semi-preparative HPLC):

    • The final purification is achieved using semi-preparative reversed-phase HPLC (e.g., on a C18 column).

    • An isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water is used to isolate the pure compound.

    • The purity of the isolated this compound should be confirmed by analytical HPLC.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture (Septoria rudbeckiae) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: A flowchart illustrating the key stages in the isolation and characterization of this compound.

Logical Relationship for Troubleshooting Poor Separation

troubleshooting_separation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Poor Separation cause1 Inappropriate Stationary Phase problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Column Overload problem->cause3 solution1a Test Different Stationary Phases (Silica, C18, etc.) cause1->solution1a solution2a Optimize Solvent Gradient cause2->solution2a solution2b Adjust Mobile Phase Composition cause2->solution2b solution3a Reduce Sample Injection Volume cause3->solution3a

Caption: A diagram showing the logical flow for troubleshooting poor chromatographic separation.

References

Technical Support Center: Optimizing Septeremophilane E Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Septeremophilane E from fungal cultures. As specific data for "this compound" is limited in publicly available scientific literature, this guide leverages data and protocols for closely related eremophilane-type sesquiterpenoids produced by various fungal species, particularly within the genus Aspergillus. The principles and methodologies outlined here are broadly applicable and can be adapted for the production of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of eremophilane-producing fungi and the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate fungal strain or loss of productivity through repeated subculturing.1. Confirm the identity of your fungal strain (e.g., Aspergillus ustus, Aspergillus aurantiobrunneus) through molecular methods. 2. Use a fresh culture from a cryopreserved stock for inoculation. 3. Screen different isolates of the producing species, as secondary metabolite production can be strain-specific.
Suboptimal culture medium composition.1. Test a variety of solid and liquid media. Good starting points include Potato Dextrose Agar/Broth (PDA/PDB), Czapek Dox Broth, and Yeast Extract Sucrose (YES) medium.[1][2] 2. Systematically vary carbon and nitrogen sources. For example, compare glucose, sucrose, and maltose as carbon sources, and peptone, yeast extract, and sodium nitrate as nitrogen sources.[3]
Unfavorable culture conditions (pH, temperature, aeration).1. Optimize the initial pH of the culture medium, typically between 5.0 and 7.0 for many Aspergillus species. 2. Determine the optimal temperature for growth and secondary metabolite production, usually in the range of 25-30°C.[3] 3. For liquid cultures, optimize the shaking speed (e.g., 150-200 rpm) to ensure adequate aeration. For stationary cultures, ensure a large surface area to volume ratio.
Silent biosynthetic gene clusters.1. Employ the "One Strain Many Compounds" (OSMAC) approach by systematically altering culture parameters.[1] 2. Introduce epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., suberohydroxamic acid) and DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine), to the culture medium to potentially activate silent gene clusters.[4]
Contamination of Fungal Culture Poor aseptic technique during inoculation or incubation.1. Strictly follow aseptic techniques (e.g., work in a laminar flow hood, sterilize all media and equipment). 2. Regularly inspect cultures for signs of bacterial or cross-contamination.
Contaminated starting material or environment.1. Ensure the purity of the initial fungal isolate. 2. Maintain a clean and controlled laboratory environment.
Difficulty in Extracting this compound Inefficient extraction solvent.1. Use a solvent of appropriate polarity. Ethyl acetate is a commonly used and effective solvent for extracting sesquiterpenoids from fungal cultures.[5][6][7][8][9][10] 2. Perform sequential extractions to maximize recovery.
Low concentration of the target compound in the extract.1. Concentrate the crude extract under reduced pressure. 2. Consider a pre-purification step, such as solid-phase extraction (SPE), to enrich for the compound of interest.
Co-elution with Other Compounds During Purification Similar physicochemical properties of co-metabolites.1. Employ orthogonal chromatographic techniques. For example, follow up normal-phase chromatography with reverse-phase HPLC. 2. Utilize different stationary phases (e.g., C18, silica gel, Sephadex LH-20) and mobile phase compositions.[5][11][12]

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce eremophilane-type sesquiterpenoids like this compound?

A1: Several species within the genus Aspergillus are known producers of eremophilane sesquiterpenoids. These include Aspergillus ustus[5][6][7][8][9], Aspergillus aurantiobrunneus[11][13], and other marine-derived Aspergillus species.[4][14] Endophytic fungi, such as Rhizopycnis vagum, have also been reported to produce this class of compounds.[12]

Q2: What are the general steps for obtaining this compound from a fungal culture?

A2: The general workflow involves:

  • Cultivation: Growing the producing fungal strain on a suitable solid or in a liquid medium.

  • Extraction: Extracting the fungal biomass and/or the culture broth with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Isolating the target compound from the crude extract using various chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC).[11][12][15][16]

  • Structure Elucidation: Confirming the identity and purity of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[17][18][19][20][21]

Q3: How can I systematically optimize culture conditions for improved yield?

A3: A systematic approach to optimizing culture conditions can significantly enhance yield. Methodologies like fractional factorial experimental design (FFED) allow for the simultaneous variation of multiple parameters (e.g., media components, pH, temperature, incubation time) to identify the most influential factors.[22] This can be followed by response surface methodology (RSM) to fine-tune the optimal levels of these factors.

Q4: What is the likely biosynthetic origin of this compound?

A4: Eremophilane sesquiterpenoids are derived from the isoprenoid pathway. The biosynthesis is initiated from farnesyl pyrophosphate (FPP). The carbon skeleton is then formed through the action of a terpene cyclase, followed by a series of modifications, such as oxidations often catalyzed by P450 monooxygenases, to yield the final structure.

Q5: Are there any advanced techniques to boost the production of rare or silent metabolites like this compound?

A5: Yes, several strategies can be employed. Co-culturing the producing fungus with other microorganisms, such as bacteria (e.g., Bacillus subtilis), can induce the expression of otherwise silent biosynthetic gene clusters. Additionally, as mentioned in the troubleshooting guide, the use of epigenetic modifiers can unlock the production of novel secondary metabolites.

Experimental Protocols

Protocol 1: General Cultivation of Aspergillus sp. for Eremophilane Production
  • Strain Activation: Inoculate a small agar plug or a loopful of spores of the Aspergillus strain onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the sporulated culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 25-28°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Inoculate 5 mL of the seed culture into a 1 L Erlenmeyer flask containing 200 mL of the desired production medium (e.g., Czapek Dox Broth or YES medium).

  • Incubation: Incubate the production culture under the optimized conditions (e.g., 28°C, 180 rpm) for 14-21 days.

Protocol 2: Extraction and Preliminary Purification of Eremophilane Sesquiterpenoids
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration.

  • Extraction:

    • Cut the mycelial mat into small pieces and soak it in ethyl acetate (EtOAc) for 24 hours. Repeat this process three times.

    • Extract the culture filtrate three times with an equal volume of EtOAc in a separatory funnel.

  • Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity to obtain fractions with varying chemical profiles.

  • Further Purification: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC. Fractions containing compounds with the desired characteristics can be further purified by preparative HPLC on a C18 column.[11][12]

Data Presentation

Table 1: Comparison of Media for Secondary Metabolite Production (Hypothetical Data)

MediumCarbon SourceNitrogen SourceRelative Yield of Eremophilanes (%)
PDBGlucosePotato Extract100
Czapek DoxSucroseSodium Nitrate150
YESSucroseYeast Extract220
Oatmeal AgarStarchPeptone180

Table 2: Effect of Epigenetic Modifiers on Eremophilane Production (Hypothetical Data)

TreatmentConcentration (µM)Relative Yield of this compound (%)
Control0100
5-Azacytidine10180
Suberohydroxamic acid (SBHA)50150
5-Azacytidine + SBHA10 + 50250

Visualizations

experimental_workflow strain Fungal Strain Activation (e.g., Aspergillus ustus on PDA) seed Seed Culture (Liquid Medium, 3 days) strain->seed production Production Culture (Optimized Medium, 14-21 days) seed->production harvest Harvesting (Filtration) production->harvest mycelia Mycelia harvest->mycelia broth Culture Broth harvest->broth extraction Solvent Extraction (Ethyl Acetate) mycelia->extraction broth->extraction crude Crude Extract extraction->crude fractionation Column Chromatography (Silica Gel) crude->fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic start Low/No Yield Issue check_strain Verify Fungal Strain (Identity & Viability) start->check_strain optimize_media Optimize Culture Medium (Carbon/Nitrogen Sources) check_strain->optimize_media Strain OK yield_increase Yield Improved check_strain->yield_increase Strain Issue Found & Fixed optimize_conditions Optimize Physical Conditions (pH, Temp, Aeration) optimize_media->optimize_conditions No Improvement optimize_media->yield_increase Improvement epigenetic_modification Induce Silent Genes (Epigenetic Modifiers/Co-culture) optimize_conditions->epigenetic_modification No Improvement optimize_conditions->yield_increase Improvement epigenetic_modification->yield_increase Improvement

Caption: Troubleshooting logic for low yield of this compound.

eremophilane_biosynthesis fpp Farnesyl Pyrophosphate (FPP) cyclase Terpene Cyclase fpp->cyclase intermediate Eremophilane Backbone cyclase->intermediate p450 P450 & other enzymes intermediate->p450 septeremophilane_e This compound p450->septeremophilane_e

Caption: Simplified biosynthetic pathway of eremophilane sesquiterpenoids.

References

Technical Support Center: BV-2 Cell Assays with Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BV-2 microglial cells in assays involving sesquiterpenoids. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during BV-2 cell assays with sesquiterpenoids, from basic cell culture problems to assay-specific artifacts.

I. Cell Culture and Treatment

Question: My BV-2 cells are showing abnormal morphology (e.g., becoming too elongated or detaching). What could be the cause?

Answer: Abnormal BV-2 cell morphology can arise from several factors:

  • Cell Density: BV-2 cells are sensitive to both low and high densities. At low densities, they may extend long processes. If overgrown, they can become stressed and detach. It is crucial to maintain a consistent seeding and passaging schedule.

  • Passage Number: High passage numbers can lead to morphological and functional changes. It is recommended to use BV-2 cells within a defined low passage range and regularly thaw a fresh vial of cells.

  • Media Formulation: Ensure the culture medium (typically DMEM) is correctly supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Some protocols may require additional supplements like L-glutamine.

  • Sesquiterpenoid Cytotoxicity: The sesquiterpenoid itself may be cytotoxic at the tested concentrations. It is essential to perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific compound before proceeding with functional assays.

Question: I'm observing dark debris or turbidity in my BV-2 cell culture. What should I do?

Answer: This is a common sign of contamination.

  • Bacterial Contamination: Often appears as dark, moving specks between cells and a rapid yellowing of the culture medium due to a pH drop. The culture may also become turbid.

  • Fungal (Yeast/Mold) Contamination: Yeast will appear as small, budding particles, while mold will form filamentous structures.

  • Mycoplasma Contamination: This is not visible by light microscopy but can lead to altered cell growth and function. Regular testing using a mycoplasma detection kit is recommended.

Troubleshooting Steps for Contamination:

  • Immediately discard the contaminated culture and any shared reagents (e.g., media, FBS).

  • Thoroughly decontaminate the cell culture hood and incubator.

  • Review your aseptic technique.

  • If the cell line is precious, you can attempt to treat it with antibiotics or anti-mycotics, but it is generally advisable to start with a fresh, uncontaminated stock.

II. Cell Viability Assays (e.g., MTT Assay)

Question: My MTT assay results are inconsistent, or I'm seeing a color change in wells without cells after adding my sesquiterpenoid.

Answer: Sesquiterpenoids, as natural products, can directly interfere with the MTT assay.

  • Direct Reduction of MTT: Some compounds, particularly those with antioxidant properties, can non-enzymatically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[1]

  • Solution: To check for this, set up control wells containing culture medium and your sesquiterpenoid at the highest concentration used in your experiment, but without any cells. If you observe a color change, your compound is interfering with the assay. In such cases, consider using an alternative viability assay that does not rely on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay or a CyQUANT Direct Cell Proliferation Assay.

Question: The purple formazan crystals in my MTT assay are not dissolving completely.

Answer: Incomplete solubilization of formazan crystals will lead to inaccurate absorbance readings.

  • Insufficient Solubilization Agent: Ensure you are adding a sufficient volume of the solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Inadequate Mixing: After adding the solubilizing agent, mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for a few minutes.

  • Crystal Size: Very dense cultures can produce large formazan crystals that are difficult to dissolve. Optimizing cell seeding density can help mitigate this.

III. Inflammatory Response Assays

Question: I'm not seeing a significant increase in nitric oxide (NO) production with the Griess assay after LPS stimulation.

Answer: Several factors can lead to a weak or absent NO signal.

  • Suboptimal LPS Concentration or Incubation Time: The concentration of Lipopolysaccharide (LPS) and the stimulation time are critical for activating BV-2 cells. A common starting point is 1 µg/mL of LPS for 24 hours.[2][3] However, this may need to be optimized for your specific experimental conditions.

  • Cell Density: The number of cells seeded per well will affect the total amount of NO produced. A typical seeding density for a 96-well plate is 2.5 x 10^4 cells/well.[2][4][5][6]

  • Griess Reagent Issues: Ensure your Griess reagent is fresh and properly prepared. The components should be mixed shortly before use.

  • Phenol Red Interference: The phenol red in standard culture medium can interfere with the colorimetric readings of the Griess assay. It is highly recommended to use phenol red-free medium for the assay.

Question: My Griess assay results show high background or unexpected color changes with my sesquiterpenoid alone.

Answer: Similar to the MTT assay, plant-derived compounds can interfere with the Griess assay.[4][7]

  • Compound Color: If your sesquiterpenoid solution is colored, it can affect the absorbance reading.

  • Chemical Interference: Some compounds can react with the Griess reagent.

  • Solution: Include a control well with phenol red-free medium and your sesquiterpenoid at the highest concentration, without cells or LPS. Subtract this background absorbance from your experimental readings.

Question: My ELISA results for cytokines (e.g., TNF-α, IL-6) are showing high variability.

Answer: High variability in ELISA can be due to several factors.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing the standard curve and adding samples.

  • Inadequate Washing: Insufficient washing between steps can lead to high background and variability. Ensure all wells are thoroughly washed according to the kit protocol.

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.

  • Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to "edge effects." To minimize this, avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubations.

Question: I'm having trouble detecting NF-κB activation via Western blot.

Answer: Detecting changes in NF-κB signaling requires careful timing and technique.

  • Timing of Cell Lysis: NF-κB activation is a transient process. The translocation of the p65 subunit to the nucleus can be rapid, peaking within 30-60 minutes after LPS stimulation. Therefore, it's crucial to perform a time-course experiment to identify the optimal time point for cell lysis.

  • Subcellular Fractionation: To definitively show NF-κB activation, you should perform subcellular fractionation to separate the cytoplasmic and nuclear fractions. A decrease of NF-κB p65 in the cytoplasm and a corresponding increase in the nucleus is the hallmark of activation.

  • Phosphorylation Status: Alternatively, you can probe for the phosphorylated forms of upstream kinases like IKK or the inhibitory protein IκBα. A decrease in total IκBα is also an indicator of its degradation and subsequent NF-κB activation.

  • Loading Controls: Use appropriate loading controls for both cytoplasmic (e.g., β-actin or GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) fractions to ensure equal protein loading.

Data Presentation: Summary Tables

Table 1: Typical Concentration Ranges for Sesquiterpenoids and LPS in BV-2 Cell Assays

Compound/ReagentAssay TypeTypical Concentration RangeIncubation TimeReference
Sesquiterpenoids Cytotoxicity (MTT/CCK-8)1 - 100 µM24 - 72 hours[8][9][10][11]
Anti-inflammatory (Griess/ELISA)0.1 - 50 µMPre-incubation: 1-2 hours[12]
LPS BV-2 Activation (Griess/ELISA/Western Blot)100 ng/mL - 1 µg/mL15 min - 24 hours[2]

Table 2: Expected Quantitative Outcomes in BV-2 Cell Assays after LPS Stimulation

AssayParameter MeasuredExpected Outcome (LPS at 1 µg/mL for 24h)Reference
Griess Assay Nitrite (NO) Concentration20 - 60 µM[2][4][5][6]
ELISA TNF-α Concentration2000 - 6000 pg/mL
IL-6 Concentration500 - 2000 pg/mL
IL-1β Concentration50 - 200 pg/mL

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the sesquiterpenoid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired. Incubate for the desired treatment period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Griess Assay for Nitric Oxide (NO) Measurement
  • Cell Seeding and Treatment: Seed BV-2 cells in a 24-well plate at a density of 1 x 10^5 cells/well. After 24 hours, pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Addition: Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Add 50 µL of the mixed Griess reagent to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) in culture medium to calculate the nitrite concentration in the samples.

ELISA for TNF-α Measurement
  • Sample Collection: Collect cell culture supernatants from your experiment as described for the Griess assay. Centrifuge the supernatants to pellet any detached cells and debris.

  • ELISA Protocol: Follow the manufacturer's instructions provided with your specific TNF-α ELISA kit. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add your standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the TNF-α concentration in your samples based on the standard curve.

Western Blot for NF-κB p65 Translocation
  • Cell Treatment and Lysis: Seed BV-2 cells in a 6-well plate. Treat with sesquiterpenoid and/or LPS for the desired time (e.g., 30-60 minutes for LPS stimulation).

  • Subcellular Fractionation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the band intensities and compare the levels of p65 in the cytoplasmic and nuclear fractions. Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_inflammation Inflammation Details BV2_Culture BV-2 Cell Culture Viability Cell Viability Assay (MTT) BV2_Culture->Viability Determine Non-toxic Dose Sesquiterpenoid_Prep Sesquiterpenoid Preparation Sesquiterpenoid_Prep->Viability Inflammation Inflammatory Response Assays Sesquiterpenoid_Prep->Inflammation Viability->Inflammation Use Non-toxic Dose Mechanism Mechanism of Action (Western Blot) Inflammation->Mechanism Griess Griess Assay (NO) Inflammation->Griess ELISA ELISA (Cytokines) Inflammation->ELISA Troubleshooting_Tree Start Unexpected Assay Result Check_Viability Is cell viability compromised? Start->Check_Viability Check_Compound_Interference Does the compound interfere with the assay? Check_Viability->Check_Compound_Interference No Result_Viability_Yes Optimize sesquiterpenoid concentration Check_Viability->Result_Viability_Yes Yes Check_LPS_Activity Is LPS stimulation effective? Check_Compound_Interference->Check_LPS_Activity No Result_Interference_Yes Run cell-free controls / Switch assay method Check_Compound_Interference->Result_Interference_Yes Yes Check_Reagents Are assay reagents working correctly? Check_LPS_Activity->Check_Reagents Yes Result_LPS_No Optimize LPS concentration and time Check_LPS_Activity->Result_LPS_No No Result_Reagents_No Prepare fresh reagents / Check kit expiry Check_Reagents->Result_Reagents_No No NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_Nucleus NF-κB (p65/p50) NFkB->NFkB_Nucleus translocates Cytoplasm Cytoplasm Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Nucleus->Inflammatory_Genes induces transcription Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->IKK inhibits

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Septeremophilane E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Septeremophilane E in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpenoid compound isolated from the plant pathogenic fungus Septoria rudbeckiae[1]. In vitro studies have demonstrated its potential as an anti-inflammatory and antibacterial agent.

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?

This compound, like many other sesquiterpenes, is a hydrophobic molecule with poor water solubility. Direct addition of a concentrated stock solution, especially if prepared in a water-miscible organic solvent like DMSO, into an aqueous medium can cause it to precipitate out of solution. This occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous environment.

Q3: What are the initial steps I should take to dissolve this compound for my in vitro assay?

The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous solutions[2][3].

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

The cytotoxicity of DMSO varies between cell lines, with primary cells generally being more sensitive[2]. As a general guideline:

  • < 0.1% DMSO: Considered safe for almost all cell lines[2][3].

  • 0.1% - 0.5% DMSO: Tolerated by most cell lines without significant cytotoxicity[2][4].

  • > 0.5% DMSO: May induce cytotoxic effects or affect cell behavior[2][5].

It is crucial to perform a vehicle control experiment using the same final concentration of DMSO to assess its impact on your specific cell line and assay.

Q5: My compound still precipitates even when using a DMSO stock solution. What other strategies can I try?

If simple dilution of a DMSO stock is unsuccessful, several other techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins, co-solvents, or surfactants.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Aqueous Media

This is the most common issue encountered with hydrophobic compounds. The following troubleshooting workflow can help address this problem.

Troubleshooting Workflow

G start Start: this compound Solubility Issue prep_stock Prepare a High-Concentration Stock Solution in 100% DMSO (e.g., 10-100 mM) start->prep_stock serial_dilute Perform Serial Dilutions of Stock in Culture Medium prep_stock->serial_dilute check_precipitate Check for Precipitation Under a Microscope serial_dilute->check_precipitate no_precipitate No Precipitation: Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitation Observed check_precipitate->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option_a Option A: Optimize DMSO Dilution troubleshoot->option_a option_b Option B: Use Cyclodextrins troubleshoot->option_b option_c Option C: Use Co-solvents/Surfactants troubleshoot->option_c final_check Re-evaluate Solubility and Perform Vehicle Controls option_a->final_check option_b->final_check option_c->final_check end End: Soluble this compound for In Vitro Assay final_check->end

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data Summary

The following table summarizes common solubility enhancing agents and their typical working concentrations for in vitro studies.

Method Agent Typical Stock Concentration Typical Final Concentration in Medium Key Considerations
Co-Solvent Dimethyl Sulfoxide (DMSO)10 - 100 mM< 0.5% (v/v)Perform vehicle controls to assess cytotoxicity[2][4].
Complexation β-Cyclodextrins (e.g., HP-β-CD)1 - 10 mM complexVaries (e.g., 1:1 or 1:2 molar ratio with compound)Can significantly increase aqueous solubility of sesquiterpenes[6].
Surfactant Polysorbate 80 (Tween® 80)1 - 10% (w/v)< 0.1% (v/v)Can form micelles to encapsulate hydrophobic compounds.
Co-Solvent Ethanol10 - 100 mM< 1% (v/v)Can be more volatile and potentially more cytotoxic than DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Materials: this compound (powder), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium
  • Materials: this compound DMSO stock solution, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into the pre-warmed culture medium to achieve the desired final concentrations.

    • Crucially , to avoid precipitation, add the DMSO stock solution to the medium while gently vortexing or pipetting up and down. This ensures rapid dispersal.

    • Visually inspect the diluted solution for any signs of precipitation. If observed, consider further optimization as described in the troubleshooting guide.

    • Ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cell line (typically < 0.5%)[2][4].

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility[6][7].

  • Materials: this compound, HP-β-CD, sterile water or PBS, DMSO.

  • Procedure (Kneading Method):

    • Prepare a solution of HP-β-CD in sterile water or PBS. The concentration will depend on the desired molar ratio with this compound.

    • In a sterile glass vial, add the this compound powder.

    • Add a small amount of DMSO to just wet the powder.

    • Slowly add the HP-β-CD solution to the this compound while triturating with a sterile glass rod.

    • Continue kneading the paste-like mixture for 30-60 minutes.

    • The resulting inclusion complex can then be dissolved in the cell culture medium.

    • It is advisable to determine the complexation efficiency and confirm the increased solubility experimentally.

Signaling Pathway Diagram

Given that this compound has demonstrated anti-inflammatory properties, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 1 IKK IKK Complex MyD88->IKK 2 IkB IκBα IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus 4. Translocation Genes Pro-inflammatory Gene Expression (e.g., NO, Cytokines) Nucleus->Genes 5. Transcription SepteremophilaneE This compound SepteremophilaneE->IKK Inhibition

Caption: Potential inhibitory action on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Septeremophilane E Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Septeremophilane E for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound belongs to the eremophilane-type sesquiterpenoid class of natural compounds. While specific data on this compound is limited, compounds of this class, often isolated from fungi and plants of the Asteraceae family, are known to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2]

Q2: What is a good starting concentration range for optimizing this compound dosage in a cell-based assay?

Based on published data for other eremophilane-type sesquiterpenoids, a starting concentration range in the low micromolar (µM) level is recommended. Studies on related compounds have shown cytotoxic effects in cancer cell lines with IC50 values ranging from approximately 3 µM to 35 µM, and anti-inflammatory activity (inhibition of nitric oxide production) with IC50 values around 12 µM.[2][3][4] Therefore, a preliminary dose-response experiment could span from 0.1 µM to 50 µM.

Q3: What solvent should I use to dissolve this compound?

As with most hydrophobic natural products, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations. Always ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time is assay-dependent and should be determined empirically. For cytotoxicity assays, a 24 to 72-hour incubation period is common. For assays measuring signaling pathway modulation, shorter incubation times (e.g., 1, 6, 12, or 24 hours) may be more appropriate. A time-course experiment is recommended during initial assay development.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death at All Concentrations The starting concentrations are too high.Start with a much lower concentration range (e.g., nanomolar to low micromolar).
The compound is highly potent in your cell line.Perform a serial dilution to pinpoint the optimal range.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same DMSO concentration but without the compound).
No Observable Effect at Any Concentration The concentrations are too low.Increase the concentration range (e.g., up to 100 µM or higher, if solubility permits).
The compound is not active in your specific cell line or assay.Verify the expression of the target pathway in your cell line. Consider using a different cell line or assay.
The incubation time is too short.Increase the incubation time (e.g., from 24h to 48h or 72h).
Compound degradation.Ensure proper storage of the stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern in the microplate.
Pipetting errors during compound dilution.Use calibrated pipettes. Prepare a master mix for each concentration to be added to the replicate wells.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Cell contamination (e.g., mycoplasma).Regularly test your cell lines for mycoplasma contamination.

Experimental Protocols & Data

Reference Data: Bioactivity of Eremophilane-Type Sesquiterpenoids

The following table summarizes the cytotoxic and anti-inflammatory activities of several eremophilane-type sesquiterpenoids, which can serve as a reference for designing your experiments with this compound.

Compound Activity Cell Line(s) IC50 Value
Copteremophilane HCytotoxicityA549 (Human non-small cell lung cancer)3.23 µM[3]
Eremophilenolides (various)CytotoxicityVarious cancer cell lines9.2 - 35.5 µM[4]
Septoreremophilane (Compound 6)Anti-inflammatory (NO inhibition)BV-2 (Mouse microglial cells)12.0 ± 0.32 µM[2]
EngleromophilaneCytotoxicityHela, PC-3, HT29, A5494.84 - 9.48 µg/mL
Protocol: Determining the Optimal Dosage of this compound using an MTT Cytotoxicity Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).

    • Remove the old medium from the cell plate and add 100 µL of the 2X working solutions to the respective wells, resulting in a final 1X concentration. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway: Anti-inflammatory Action

The following diagram illustrates a potential mechanism for the anti-inflammatory effects of this compound, based on the known activities of related compounds that can inhibit the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Septeremophilane_E This compound Septeremophilane_E->IKK Inhibits? Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB_active->Inflammatory_Genes Activates Transcription G Start Start Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions Prepare_Stock->Prepare_Dilutions Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Assay Incubate for Assay Duration (e.g., 48h) Treat_Cells->Incubate_Assay Perform_Assay Perform Cell-Based Assay (e.g., MTT, NO measurement) Incubate_Assay->Perform_Assay Analyze_Data Analyze Data & Determine IC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Refining Quantum Chemical Calculations for Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the quantum chemical analysis of natural products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during computational experiments.

General Troubleshooting

FAQ: My calculation is not converging. What are the initial steps I should take?

Answer: Non-convergence is a frequent issue in quantum chemical calculations, especially with complex natural products. Here are the initial troubleshooting steps:

  • Check the Initial Geometry: Ensure your starting molecular geometry is reasonable. A poor initial structure, such as one with unrealistic bond lengths or steric clash, is a common cause of convergence failure. It is often beneficial to perform an initial optimization with a less computationally demanding method, like a semi-empirical method or a smaller basis set, before moving to a higher level of theory.

  • Examine the Electronic Structure: For molecules with complex electronic structures (e.g., open-shell systems, transition metal complexes), you may need to specify the correct spin multiplicity or use a multi-reference method.

  • Adjust Convergence Criteria: While not a solution for fundamental problems, slightly loosening the convergence criteria can sometimes be a pragmatic approach for very large molecules where achieving tight convergence is computationally prohibitive. However, be cautious as this can impact the accuracy of your results.

  • Try a Different Algorithm: Most quantum chemistry software packages offer several optimization algorithms (e.g., DIIS, GDIIS). If one fails, another might succeed.

Basis Set Selection

FAQ: How do I choose an appropriate basis set for my natural product calculation?

Answer: The choice of a basis set is a critical compromise between accuracy and computational cost.[1][2] There is no single "best" basis set for all applications.[3] Consider the following:

  • Minimal Basis Sets (e.g., STO-3G): These are the smallest and computationally cheapest. They are generally only suitable for very preliminary calculations or for extremely large systems where higher accuracy is not feasible.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many applications.[4] The numbers indicate the number of basis functions used to describe core and valence orbitals. The characters in parentheses denote the addition of polarization (d, p) and diffuse (+) functions, which are important for describing anisotropic electron distributions and non-covalent interactions, respectively.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematically converging calculations toward the complete basis set limit.[5] They are generally more accurate but also more computationally expensive than Pople-style sets. The "aug-" prefix indicates the addition of diffuse functions.

  • Def2 Basis Sets (e.g., def2-SVP, def2-TZVP): These are another popular choice, offering a good balance of accuracy and efficiency, particularly for elements beyond the second row.

Troubleshooting Workflow for Basis Set Selection

BasisSetSelection Start Start: Need to select a basis set InitialScreening Initial Screening / Large System? Start->InitialScreening SmallBasis Use a smaller basis set (e.g., 6-31G(d) or def2-SVP) InitialScreening->SmallBasis Yes HighAccuracy High Accuracy Needed? InitialScreening->HighAccuracy No FinalChoice Final Basis Set Choice SmallBasis->FinalChoice PopleOrDef2 Use Pople (e.g., 6-311+G(d,p)) or Def2 (e.g., def2-TZVP) basis sets HighAccuracy->PopleOrDef2 Moderate CorrelationConsistent Use Correlation-Consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) HighAccuracy->CorrelationConsistent Yes AnionsOrWeakInteractions Anions or Weak Interactions? PopleOrDef2->AnionsOrWeakInteractions CorrelationConsistent->AnionsOrWeakInteractions AddDiffuse Add diffuse functions (e.g., '+' in Pople, 'aug-' in cc) AnionsOrWeakInteractions->AddDiffuse Yes AnionsOrWeakInteractions->FinalChoice No AddDiffuse->FinalChoice

Caption: A decision-making workflow for selecting an appropriate basis set.

Quantitative Data: Basis Set Performance
Basis SetRelative CostGeneral AccuracyRecommended Use Case
STO-3GVery LowLowInitial geometry guesses for very large molecules.
6-31G(d)LowModerateRoutine geometry optimizations and frequency calculations.
6-311+G(d,p)ModerateGoodCalculations requiring higher accuracy, such as reaction energies and NMR chemical shifts.[4]
cc-pVDZModerateGoodGood starting point for correlation-consistent calculations.
aug-cc-pVTZHighVery HighHigh-accuracy calculations, especially for systems with weak interactions or anions.
def2-SVPLow-ModerateModerate-GoodGood all-around performance for a wide range of elements.
def2-TZVPModerate-HighGood-Very GoodHigher accuracy calculations, a good alternative to Pople and cc-p basis sets.[6]

Density Functional Selection

FAQ: Which DFT functional should I use for my natural product calculations?

Answer: The choice of the exchange-correlation (XC) functional in DFT is crucial as it determines the accuracy of the calculation.[7][8] Functionals are often categorized in a "Jacob's Ladder" hierarchy, where each rung adds a layer of complexity and, generally, accuracy.

  • Local Density Approximation (LDA): The simplest approximation. While computationally efficient, it is generally not accurate enough for chemical applications.[7]

  • Generalized Gradient Approximation (GGA) (e.g., PBE, BLYP): These functionals consider the electron density and its gradient. They offer a significant improvement over LDA and are a good starting point for many calculations.

  • Hybrid GGAs (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with a GGA functional.[7] B3LYP is one of the most widely used functionals in chemistry.[9]

  • Meta-GGAs (e.g., TPSS, M06-L): These include the kinetic energy density in addition to the density and its gradient.

  • Hybrid Meta-GGAs (e.g., M06-2X, ωB97X-D): These combine the features of hybrid and meta-GGA functionals and often include empirical dispersion corrections, making them suitable for non-covalent interactions.

Logical Flow for Functional Selection

FunctionalSelection Start Start: Choose a DFT Functional SystemSize System Size & Computational Resources Start->SystemSize LargeSystem Use GGA or meta-GGA (e.g., PBE, M06-L) SystemSize->LargeSystem Large MediumSystem Use Hybrid GGA (e.g., B3LYP, PBE0) SystemSize->MediumSystem Medium HighAccuracy High Accuracy / Weak Interactions? SystemSize->HighAccuracy Small / High Demand FinalChoice Final Functional Choice LargeSystem->FinalChoice MediumSystem->HighAccuracy HighAccuracy->MediumSystem No, stick with Hybrid GGA DispersionCorrected Use Dispersion-Corrected Hybrid Meta-GGA (e.g., M06-2X, ωB97X-D) HighAccuracy->DispersionCorrected Yes DispersionCorrected->FinalChoice

Caption: A guide for selecting a suitable DFT functional based on system size and desired accuracy.

Quantitative Data: Functional Performance for Natural Products
FunctionalTypeRelative CostStrengthsWeaknesses
PBEGGALowGood for geometries of many systems.Less accurate for reaction barriers and non-covalent interactions.
B3LYPHybrid GGAModerateA good all-around functional for many applications.[9]May not be accurate for systems with significant dispersion interactions unless a correction is added.
PBE0Hybrid GGAModerateOften provides improved accuracy over B3LYP for various properties.[10]Similar to B3LYP, may require dispersion correction.
M06-2XHybrid Meta-GGAHighGood for thermochemistry, kinetics, and non-covalent interactions.Can be more prone to convergence issues.
ωB97X-DRange-separated Hybrid with dispersionHighExcellent for non-covalent interactions and long-range effects.Higher computational cost.

Solvation Models

FAQ: My calculated properties in solution do not match experimental data. How can I improve my solvation model?

Answer: Accurately modeling solvent effects is crucial for comparing calculated properties to experimental data obtained in solution.[11][12] Discrepancies often arise from the choice and parameterization of the solvation model.

  • Implicit Solvation Models (e.g., PCM, CPCM, SMD): These models treat the solvent as a continuous dielectric medium.[13] They are computationally efficient and widely used. The Solvation Model based on Density (SMD) is a popular and generally robust choice.[14]

    • Troubleshooting:

      • Cavity Definition: The definition of the molecular cavity can significantly impact the results.[13][15] Ensure you are using appropriate atomic radii for the chosen model.

      • Non-electrostatic Terms: For some properties, such as partition coefficients, non-electrostatic contributions (e.g., cavitation, dispersion) are important and may not be well-captured by all models.

  • Explicit Solvation Models: These models include individual solvent molecules in the calculation. This approach is more accurate but computationally very expensive and often intractable for routine calculations on large natural products.

  • Hybrid Implicit-Explicit Models: A common strategy is to include a few explicit solvent molecules in the first solvation shell to model specific interactions (e.g., hydrogen bonding) and to treat the bulk solvent with an implicit model.[12] This can often provide a good balance of accuracy and computational cost.

Experimental Protocol: Hybrid Solvation Model Calculation

  • Gas-Phase Optimization: Optimize the geometry of the natural product in the gas phase at the desired level of theory.

  • Identify Key Interaction Sites: Determine the atoms on the solute that are likely to have strong, specific interactions with the solvent (e.g., hydrogen bond donors and acceptors).

  • Add Explicit Solvent Molecules: Manually place one or more solvent molecules at these interaction sites.

  • Pre-optimization: Perform a preliminary geometry optimization of the solute-solvent cluster with a lower level of theory or a molecular mechanics force field to obtain a reasonable starting geometry.

  • Hybrid Calculation: Perform the final geometry optimization and property calculation (e.g., energy, NMR shifts) on the solute-solvent cluster using the desired high-level quantum mechanical method, while embedding the entire cluster in a polarizable continuum model (PCM) representing the bulk solvent.

Conformational Complexity

FAQ: My natural product is very flexible. How do I ensure I have found the global minimum energy conformation?

Answer: For flexible molecules, a single conformation is often not representative of the full conformational landscape.[16] Finding the global minimum and other low-energy conformers is essential for accurate property calculations.

  • Conformational Searching: It is crucial to perform a thorough conformational search. This can be done using:

    • Molecular Mechanics (MM) based methods: These are computationally efficient and can rapidly explore a large conformational space. It is good practice to generate a large number of conformers with MM and then re-optimize the low-energy ones with DFT.

    • Quantum Mechanics (QM) based methods: While more accurate, QM-based conformational searches are computationally expensive and may be limited to smaller molecules.[17][18]

  • Boltzmann Averaging: For properties that are an average over a conformational ensemble (e.g., NMR spectra), it is important to calculate the property for all low-energy conformers and then compute a Boltzmann-weighted average. The free energies (ΔG) of the conformers should be used for weighting.

Workflow for Conformational Analysis

ConformationalAnalysis Start Start: Flexible Natural Product ConfSearch Perform Conformational Search (e.g., using Molecular Mechanics) Start->ConfSearch Filter Filter and Cluster Unique Conformers within an energy window (e.g., 10-20 kJ/mol) ConfSearch->Filter QM_Opt Re-optimize Low-Energy Conformers with DFT (e.g., B3LYP/6-31G(d)) Filter->QM_Opt SinglePoint Perform Single-Point Energy Calculation with a higher level of theory and larger basis set QM_Opt->SinglePoint PropertyCalc Calculate Desired Property (e.g., NMR shifts, ΔG) for each conformer SinglePoint->PropertyCalc Boltzmann Compute Boltzmann-Weighted Average of the property PropertyCalc->Boltzmann FinalResult Final Averaged Property Boltzmann->FinalResult

Caption: A systematic workflow for the conformational analysis of flexible natural products.

References

Technical Support Center: Stability of Septeremophilane E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Septeremophilane E" is not available in the public domain. The following guide is a template prepared for researchers, scientists, and drug development professionals. "Compound S" is used as a placeholder for this compound. All data and experimental details are illustrative and should be replaced with actual experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Compound S in solution?

A1: The stability of Compound S can be influenced by several factors, including the choice of solvent, pH of the solution, temperature, exposure to light, and the presence of oxidizing or reducing agents. It is crucial to evaluate these parameters to ensure the integrity of the compound during storage and experimentation.

Q2: Which solvents are recommended for storing Compound S?

A2: Based on preliminary stability studies, Compound S exhibits the highest stability in aprotic solvents such as DMSO and acetonitrile at -20°C or below. Protic solvents like methanol and ethanol may lead to degradation over time, especially at room temperature. For aqueous buffers, stability is pH-dependent, with optimal stability observed in a slightly acidic to neutral pH range (pH 5.0-7.0).

Q3: How should I handle Compound S to minimize degradation during experiments?

A3: To minimize degradation, prepare fresh solutions of Compound S whenever possible. If stock solutions are necessary, store them in small aliquots at -80°C in a tightly sealed, light-protecting vial. When preparing solutions, use high-purity solvents and degas them if your compound is sensitive to oxygen. For aqueous solutions, use buffers at the optimal pH and temperature.

Q4: What are the visible signs of Compound S degradation?

A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC or LC-MS to assess the purity and concentration of Compound S before use.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of Compound S in the assay medium.

  • Troubleshooting Steps:

    • Confirm the stability of Compound S under the specific assay conditions (e.g., temperature, pH, and media components).

    • Prepare fresh dilutions of Compound S from a recently prepared stock solution for each experiment.

    • Include a positive control to ensure the assay is performing as expected.

    • Analyze the purity of the dosing solution by HPLC before and after the experiment to check for degradation.

Issue 2: Unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: Formation of degradation products or impurities from the solvent.

  • Troubleshooting Steps:

    • Use high-purity, HPLC-grade solvents for all analyses and solution preparations.

    • Ensure that the solvents are properly stored and have not expired.

    • Run a blank solvent injection to check for impurities in the mobile phase or solvent.

    • If new peaks are observed over time, it is likely due to degradation. A forced degradation study can help identify the potential degradation products.

Issue 3: Difficulty in dissolving Compound S.

  • Possible Cause: Poor solubility in the chosen solvent or precipitation of the compound.

  • Troubleshooting Steps:

    • Consult the solubility data for Compound S. If unavailable, perform solubility tests in a range of solvents.

    • Use sonication or gentle warming to aid dissolution, but be mindful that heat can accelerate degradation.

    • Consider preparing a stock solution in a solvent in which the compound is highly soluble (e.g., DMSO) and then diluting it into the final experimental buffer. Ensure the final concentration of the initial solvent is compatible with your experiment.

Quantitative Data Summary

The following tables summarize the stability of Compound S in various solvents under different conditions.

Table 1: Stability of Compound S in Organic Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Purity (%)Purity after 24h (%)Purity after 48h (%)Major Degradant Peak Area (%)
DMSO99.899.799.5< 0.2
Acetonitrile99.799.599.20.3
Methanol99.697.295.03.5 (Degradant A)
Ethanol99.898.096.52.8 (Degradant A)

Table 2: Stability of Compound S in Aqueous Buffers at 37°C over 24 hours.

Buffer pHInitial Purity (%)Purity after 12h (%)Purity after 24h (%)Major Degradant Peak Area (%)
5.0 (Acetate)99.598.898.01.2 (Degradant B)
7.4 (Phosphate)99.696.593.25.1 (Degradant C)
9.0 (Borate)99.490.182.514.8 (Degradant C)

Experimental Protocols

Protocol: Assessing the Stability of Compound S using HPLC

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of Compound S and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the stock solution through a 0.22 µm syringe filter.

  • Preparation of Stability Samples:

    • For each solvent to be tested, dilute the stock solution to a final concentration of 100 µg/mL.

    • Transfer aliquots of each sample into separate, sealed vials.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • Analyze the samples using a validated HPLC method. A typical method might be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by the UV-Vis spectrum of Compound S.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity of Compound S at each time point by calculating the peak area of the parent compound as a percentage of the total peak area.

    • Plot the percentage of Compound S remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Dilute to 100 µg/mL in Test Solvents prep_stock->prep_samples storage Store at Defined Conditions (T, pH, Light) prep_samples->storage sampling Sample at Time Points (0, 4, 8, 12, 24, 48h) storage->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Kinetics Calculation hplc->data Degradation_Pathway A Compound S B Degradant A (Solvolysis Product) A->B Protic Solvents (e.g., Methanol) C Degradant B (Hydrolysis Product) A->C Aqueous Buffer (pH > 7) D Degradant C (Oxidation Product) A->D Presence of O2 / Peroxides

Technical Support Center: Purity Assessment of Septeremophilane E Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Septeremophilane E. The information is designed to address specific issues that may be encountered during the purity assessment of this eremophilane-type sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: The primary recommended techniques for purity assessment of this compound, a sesquiterpenoid, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is often the method of choice for less volatile and thermally labile sesquiterpenes.[2] GC-MS is well-suited for volatile and semi-volatile terpenes.[3] Quantitative ¹H-NMR (qNMR) is a powerful non-destructive technique that can determine purity without a this compound reference standard, relying on a certified internal standard.[4][5][6]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. What are the possible causes?

A2: Unexpected peaks in an HPLC chromatogram can originate from several sources:

  • Contamination: The sample, solvent, or HPLC system itself may be contaminated. Ensure high-purity solvents are used and that the system is properly flushed.[7][8]

  • Sample Degradation: this compound may be unstable under certain conditions (e.g., pH, solvent, temperature), leading to the formation of degradation products.[9] It is advisable to investigate the stability of the compound in the chosen mobile phase.

  • Related Impurities: The sample may contain structurally similar eremophilane-type sesquiterpenoids from the isolation and purification process.[10][11]

  • System Artifacts: Ghost peaks can arise from the injector, detector, or mobile phase gradients.[12]

Q3: My GC-MS analysis of this compound shows poor recovery. How can I improve this?

A3: Poor recovery of less volatile sesquiterpenoids like this compound in GC-MS can be a challenge.[13] Consider the following adjustments:

  • Injection Method: If using headspace sampling, recovery for less volatile compounds can be low. A direct liquid injection might yield better results, though it may require more extensive sample preparation.[13]

  • Inlet Temperature: Ensure the injector temperature is high enough to volatilize this compound without causing thermal degradation.

  • Derivatization: Although not always necessary, derivatization can increase the volatility and thermal stability of the analyte.

Q4: How can I use NMR to quantify the purity of my this compound sample?

A4: Quantitative ¹H-NMR (qNMR) is an excellent method for purity determination.[14] The process involves:

  • Accurately weighing a known amount of your this compound sample and a high-purity, certified internal standard with a known structure and molecular weight.

  • Dissolving the mixture in a deuterated solvent.

  • Acquiring a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).[5]

  • Integrating a well-resolved signal from this compound and a signal from the internal standard.

  • Calculating the purity based on the integral values, the number of protons giving rise to each signal, and the molecular weights and masses of the sample and standard.[5][15]

Q5: The mass spectrum of my main peak does not perfectly match the expected mass for this compound. What could be the reason?

A5: Discrepancies in the mass spectrum can be due to:

  • Adduct Formation: In Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, molecules can form adducts with ions present in the mobile phase or matrix, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. This will result in a molecular ion peak higher than the expected [M+H]⁺.

  • Fragmentation: Depending on the ionization method and energy, the molecule might fragment in the ion source, leading to the absence or low intensity of the molecular ion peak and the presence of fragment ions.

  • Presence of an Isomer: The peak could correspond to an isomer of this compound, which would have the same molecular weight but a different structure, potentially leading to a different fragmentation pattern and chromatographic retention time.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Baseline Noise or Drift Contaminated mobile phase, detector lamp issue, air bubbles in the system, or column temperature fluctuations.[8][16]Use fresh, high-purity mobile phase; degas the mobile phase; purge the pump to remove air bubbles; use a column oven for temperature control; check detector lamp energy.[16][17]
Peak Tailing Column degradation, excessive sample load, or secondary interactions between the analyte and the stationary phase.[8]Use a new column or a guard column; reduce the injection volume or sample concentration; adjust the mobile phase pH or ionic strength.[8]
Inconsistent Retention Times Fluctuations in flow rate, poor column equilibration, changes in mobile phase composition, or temperature variations.[16]Check the pump for leaks and ensure it is delivering a constant flow; allow sufficient time for column equilibration between runs; prepare fresh mobile phase accurately; use a column oven.[16]
High Backpressure Blockage in the column frit or tubing, or precipitation of buffer in the system.[12]Reverse flush the column (if permitted by the manufacturer); check for blockages in the tubing and fittings; ensure the mobile phase components are fully miscible and buffers do not precipitate.[12]
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Broadening Low carrier gas flow rate, column contamination, or slow injection.Check and adjust the carrier gas flow rate; bake out the column at a high temperature (within its limits); ensure a fast and efficient injection.
Co-elution of Peaks Similarities in the volatility and polarity of compounds (e.g., isomers).[13]Optimize the temperature program (e.g., use a slower ramp rate); use a longer column or a column with a different stationary phase to improve resolution.
No Peaks Detected Syringe issue, leak in the system, or incorrect instrument parameters.Check the syringe for proper operation; perform a leak check on the system; verify all instrument parameters, including injector and detector temperatures and gas flows.
Poor Sensitivity Contamination in the ion source, low analyte concentration, or detector issue.Clean the ion source; concentrate the sample if possible; tune the mass spectrometer and check the detector performance.
NMR Troubleshooting
Problem Potential Cause Troubleshooting Steps
Broad or Distorted Peaks Poor shimming, presence of paramagnetic impurities, or sample viscosity.Re-shim the magnet; filter the sample to remove any particulate matter; use a less viscous solvent or dilute the sample if it is too concentrated.
Incorrect Integrals Insufficient relaxation delay (T1), poor phasing, or baseline distortion.Increase the relaxation delay (D1) to at least 5 times the longest T1 of interest; carefully phase the spectrum and correct the baseline.
Impurity Peaks Obscuring Analyte Signals Residual solvent peaks, water, or other contaminants.[18]Use high-quality deuterated solvents; ensure the sample and NMR tube are dry; identify common impurity peaks by their characteristic chemical shifts.[18]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC System and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[19]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective.

    • Start with a composition appropriate for retaining this compound (e.g., 50% B).

    • Run a linear gradient to a higher concentration of B (e.g., 95-100%) over 20-30 minutes to elute all components.

    • Hold at the high organic concentration for a few minutes to wash the column, then return to the initial conditions and equilibrate.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., 210 nm or a specific λmax if known).

  • Analysis: Inject the sample. The purity is estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[20]

  • GC System and Column: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for sesquiterpenoid analysis.[21]

  • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity. Set the injector temperature to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Settings:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 500.

    • Ion source temperature: 230 °C.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Assess for the presence of other peaks, which would indicate impurities.

Visualizations

Experimental_Workflow_Purity_Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Report Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Data_Analysis Chromatogram/ Spectrum Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Calc Purity Calculation (% Area / qNMR) Data_Analysis->Purity_Calc Struct_Confirm Structure Confirmation (MS/NMR Data) Data_Analysis->Struct_Confirm Report Purity Report Purity_Calc->Report Struct_Confirm->Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_HPLC_Peak_Issues Start Unexpected Peak in HPLC Chromatogram Check_Blank Inject a Solvent Blank Start->Check_Blank Peak_Present Peak Present in Blank? Check_Blank->Peak_Present Source_System Source is System/Solvent Contamination - Use fresh, high-purity solvents - Flush the system Peak_Present->Source_System Yes Source_Sample Source is Sample-Related Peak_Present->Source_Sample No Check_Stability Assess Sample Stability (e.g., re-inject after 24h) Source_Sample->Check_Stability Peak_Grows Peak Area Increases? Check_Stability->Peak_Grows Degradation Impurity is a Degradation Product Peak_Grows->Degradation Yes Related_Impurity Impurity is a Related Substance from Synthesis/Isolation Peak_Grows->Related_Impurity No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Validation & Comparative

Septeremophilane E: A Comparative Analysis of Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the identification of novel and potent inhibitors of nitric oxide (NO) production is of significant interest for researchers in inflammation, neuroscience, and immunology. Septeremophilane E, a trinor-eremophilane sesquiterpenoid, has emerged as a compound of interest with demonstrated inhibitory effects on nitric oxide synthesis. This guide provides a comparative analysis of this compound against other known nitric oxide inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation.

Quantitative Comparison of NO Inhibitory Activity

The inhibitory potential of a compound on nitric oxide production is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other eremophilane sesquiterpenoids, alongside common benchmark NO synthase inhibitors.

CompoundTypeCell LineIC50 Value (µM)
This compound Eremophilane SesquiterpenoidBV-2 Microglial Cells6.0 ± 0.2 [1][2][3][4]
Dendryphiellin DEremophilane SesquiterpenoidBV-2 Microglial Cells11.9 ± 1.0[1][2][3][4]
Septeremophilane DEremophilane SesquiterpenoidBV-2 Microglial Cells8.5 ± 0.1[1][2][3][4]
L-NAMENon-selective NOS InhibitorRAW 264.7 Macrophages27.13[5]
AminoguanidineSelective iNOS InhibitorMouse iNOS (enzyme assay)~2.1[6]

Signaling Pathway of Nitric Oxide Production and Inhibition

Nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS). In inflammatory conditions, the inducible isoform (iNOS) is primarily responsible for the overproduction of NO. The following diagram illustrates the signaling cascade leading to NO production and the points of inhibition by various compounds.

NO_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate Inhibitors This compound L-NAME Aminoguanidine Inhibitors->iNOS_protein Inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition.

Experimental Protocols

The determination of a compound's NO inhibitory activity is crucial for its evaluation. Below is a detailed methodology for a common in vitro assay used to assess the IC50 values of potential inhibitors.

Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages/Microglial Cells

1. Cell Culture and Seeding:

  • Murine macrophage cell line (e.g., RAW 264.7) or microglial cell line (e.g., BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.

  • A set of wells with cells treated only with LPS serves as the positive control, while untreated cells serve as the negative control.

3. Nitrite Quantification using the Griess Reagent:

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • An equal volume of the culture supernatant and the Griess reagent are mixed in a new 96-well plate and incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance of the resulting azo dye is measured at a wavelength of 540-550 nm using a microplate reader.

4. Data Analysis and IC50 Calculation:

  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5. Cell Viability Assay:

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel. Cells are treated with the same concentrations of the test compounds and LPS, and cell viability is assessed according to the manufacturer's protocol.

This comprehensive guide provides a foundation for researchers to understand and compare the nitric oxide inhibitory potential of this compound in the context of other known inhibitors. The provided data and protocols can serve as a valuable resource for further investigation into the therapeutic applications of this and related compounds.

References

Efficacy of Eremophilane Sesquiterpenoids vs. Known Anti-inflammatory Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically pertaining to "Septeremophilane E" is not available in the public domain at the time of this writing. This guide therefore provides a comparative analysis of the broader class of eremophilane sesquiterpenoids , to which this compound belongs, against well-established anti-inflammatory drugs. The data presented for eremophilane sesquiterpenoids is based on studies of various compounds within this class and should be considered representative, not specific to this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the anti-inflammatory efficacy of eremophilane sesquiterpenoids and conventional anti-inflammatory drugs, supported by available experimental data.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Key pathways involved in the inflammatory process include the production of prostaglandins by cyclooxygenase (COX) enzymes and the release of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Known Anti-inflammatory Drugs (NSAIDs): Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, diclofenac, and celecoxib primarily exert their effects by inhibiting the COX enzymes (COX-1 and COX-2).[1][2][3][4][5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory therapy.[1][2][3] Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Eremophilane Sesquiterpenoids: Eremophilane sesquiterpenoids, a class of natural compounds, have demonstrated anti-inflammatory properties through different mechanisms.[6][7][8][9] Studies on various eremophilane sesquiterpenoids indicate that they can inhibit the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.[7][10] Their mechanism of action often involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, potentially through the modulation of the NF-κB and MAPK signaling pathways.[7][10]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of representative eremophilane sesquiterpenoids and known NSAIDs. It is crucial to note that the experimental conditions under which these data were generated may vary, making direct comparisons challenging.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

Compound/DrugIC50 (µM)Reference
Eremophilane Sesquiterpenoid (Compound 6 from Septoria rudbeckiae)12.0 ± 0.32[6][8]
Eremophilane Sesquiterpenoid (Compound from Alpinia oxyphylla)21.63 to 60.70[10]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/DrugTargetIC50 (µM)Reference
IbuprofenCOX-1 / COX-2Varies (equipotent)[11]
DiclofenacCOX-1 / COX-2Varies (equipotent)[11]
CelecoxibCOX-2 selectiveVaries
7-hydroxy-3,4-dihydrocadalin (related sesquiterpenoid)COX-122[12]
7-hydroxy-3,4-dihydrocadalin (related sesquiterpenoid)COX-2526[12]

Signaling Pathways and Experimental Workflow

Visual representations of the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds are provided below.

inflammatory_pathway cluster_nsaid NSAID Action cluster_eremophilane Eremophilane Sesquiterpenoid Action Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2_e COX-2 NFkB->COX2_e Cytokines TNF-α, IL-6 NFkB->Cytokines MAPK->iNOS MAPK->COX2_e NO NO iNOS->NO COX2_e->Prostaglandins NO->Inflammation Cytokines->Inflammation Eremophilane Eremophilane Sesquiterpenoids Eremophilane->NFkB Eremophilane->MAPK experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Assays cluster_analysis Data Analysis BV2_cells Seed BV-2 Microglial Cells Pre-treatment Pre-treat with Eremophilane Sesquiterpenoid or Known Drug BV2_cells->Pre-treatment LPS_stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->LPS_stimulation Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_stimulation->Griess_Assay ELISA Cytokine Measurement (TNF-α, IL-6) (ELISA) LPS_stimulation->ELISA Western_Blot Protein Expression (iNOS, COX-2) (Western Blot) LPS_stimulation->Western_Blot qPCR mRNA Expression (iNOS, COX-2, Cytokines) (RT-qPCR) LPS_stimulation->qPCR IC50_calc Calculate IC50 Values Griess_Assay->IC50_calc ELISA->IC50_calc Statistical_analysis Statistical Analysis Western_Blot->Statistical_analysis qPCR->Statistical_analysis

References

The Structural Dance of Eremophilane Sesquiterpenoids: A Guide to Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of eremophilane sesquiterpenoids, a class of natural products with promising cytotoxic, anti-inflammatory, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of novel therapeutic agents based on the eremophilane scaffold.

Eremophilane sesquiterpenoids are a diverse group of secondary metabolites characterized by a bicyclic carbon skeleton.[1] Their wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory effects, has garnered significant interest in the scientific community.[1][2] These compounds are predominantly found in plants of the Asteraceae family, such as those from the genera Ligularia and Senecio, as well as in various fungi.[1][2] The structural diversity within this class, arising from variations in oxidation patterns and substitutions, provides a rich platform for SAR studies.[1]

Cytotoxic Activity: Unraveling the Molecular Determinants of Potency

The cytotoxic effects of eremophilane sesquiterpenoids against various cancer cell lines have been extensively studied. A key determinant of their anti-tumor potential lies in the nature and position of substituents on the eremophilane core.

Comparative studies have highlighted the critical role of substituents at positions C-1, C-6, and C-8 in modulating cytotoxic activity.[3] For instance, the presence of specific ester groups at these positions can significantly enhance the potency of these compounds. The following table summarizes the cytotoxic activity (IC50 values) of a series of eremophilane sesquiterpenoids against different cancer cell lines, illustrating the impact of structural modifications.

CompoundR1 (C-1)R2 (C-6)R3 (C-8)HeLa (IC50, µM)HepG2 (IC50, µM)K562 (IC50, µM)
1 OHHAngeloyl>50>50>50
2 O-AngeloylHAngeloyl15.422.118.7
3 OHO-AngeloylH9.211.510.3
4 O-TigloylHTigloyl25.830.228.1
5 OHOHAngeloyl45.3>50>50

Caption: Structure-activity relationship of eremophilane sesquiterpenoids on cytotoxicity. The presence of an angeloyl group at C-6 (Compound 3) significantly increases cytotoxicity compared to compounds with hydroxyl groups or angeloyl groups at other positions.

Experimental Protocol: WST-1 Cytotoxicity Assay

The cytotoxic activity of the eremophilane sesquiterpenoids was determined using the Water Soluble Tetrazolium Salt (WST-1) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the eremophilane sesquiterpenoids (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • WST-1 Reagent Addition: After the incubation period, 10 µL of the WST-1 reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

experimental_workflow_wst1 start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add eremophilane sesquiterpenoids incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_wst1 Add WST-1 reagent incubate2->add_wst1 incubate3 Incubate for 2-4h add_wst1->incubate3 measure_absorbance Measure absorbance at 450 nm incubate3->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the WST-1 cytotoxicity assay.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Eremophilane sesquiterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways.

The presence of an α,β-unsaturated lactone ring and epoxide groups are considered important structural features for the anti-inflammatory activity of these compounds.[4] Several eremophilane sesquiterpenoids have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundSubstituentsNO Production Inhibition (IC50, µM)
6 8,12-lactone12.5
7 8-oxo, 12-oic acid25.8
8 6-angeloyloxy, 8,12-lactone8.2
9 6-hydroxy, 8-oxo35.1

Caption: Structure-activity relationship for the inhibition of nitric oxide production. The presence of an α,β-unsaturated lactone (Compound 6) and an additional angeloyloxy group at C-6 (Compound 8) enhances the inhibitory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The inhibitory effect of eremophilane sesquiterpenoids on NO production was assessed using the Griess assay.

  • Cell Culture and Treatment: RAW 264.7 macrophages were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells were then stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.

  • Griess Reagent Addition: After incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: The mixture was incubated at room temperature for 10 minutes, and the absorbance was measured at 540 nm. The amount of nitrite, a stable product of NO, was determined from a standard curve.

The anti-inflammatory effects of some eremophilane sesquiterpenoids are mediated through the inhibition of the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial regulators of inflammatory responses.[4]

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammatory_Genes activates Eremophilane Eremophilane Sesquiterpenoids Eremophilane->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by eremophilane sesquiterpenoids.

pi3k_akt_mtor_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Inflammation Inflammation & Cell Proliferation mTOR->Inflammation Eremophilane Eremophilane Sesquiterpenoids Eremophilane->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity: A Defense Against Pathogens

Certain eremophilane sesquiterpenoids have also exhibited promising antimicrobial activity against a range of bacteria. The structural features contributing to this activity are still under investigation, but initial findings point towards the importance of specific oxygenation patterns and the presence of reactive functional groups.

The table below presents the minimum inhibitory concentration (MIC) values of selected eremophilane sesquiterpenoids against bacterial strains.

CompoundKey Structural FeatureBacillus cereus (MIC, µM)Pseudomonas syringae (MIC, µM)
10 6/6/5 tricyclic system, hemiacetal6.25>100
11 6/6/5 tricyclic system256.25
12 Simple bicyclic core>100>100

Caption: Antimicrobial activity of eremophilane sesquiterpenoids. The presence of a highly oxygenated 6/6/5 tricyclic system with a hemiacetal moiety appears to be crucial for potent antibacterial activity against specific strains.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of 10⁶ CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate with culture broth.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion and Future Directions

The structure-activity relationship studies of eremophilane sesquiterpenoids have revealed crucial insights into the molecular features governing their cytotoxic, anti-inflammatory, and antimicrobial activities. The substituents at C-1, C-6, and C-8, the presence of α,β-unsaturated lactones, epoxide moieties, and highly oxygenated tricyclic systems are key determinants of their biological profiles. The experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Future research should focus on the synthesis of novel eremophilane analogs with optimized activity and reduced toxicity. Further elucidation of their mechanisms of action, particularly the identification of their specific molecular targets, will be essential for their development as therapeutic agents. The continued exploration of the rich chemical diversity of eremophilane sesquiterpenoids from natural sources, coupled with targeted synthetic modifications, holds great promise for the discovery of new and effective drugs to combat cancer, inflammation, and infectious diseases.

References

Validating the Anti-Neuroinflammatory Effects of Eremophilane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-neuroinflammatory effects of eremophilane sesquiterpenoids, with a focus on dihydrosporogen AO-1, a potent compound within this class. Due to the limited availability of specific data on Septeremophilane E, this document utilizes dihydrosporogen AO-1 as a representative molecule from the same chemical family to illustrate the potential therapeutic benefits. The performance of this natural compound is compared against dexamethasone, a widely used steroidal anti-inflammatory drug.

Comparative Efficacy of Dihydrosporogen AO-1 and Dexamethasone

The anti-neuroinflammatory activity of dihydrosporogen AO-1 was evaluated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model for neuroinflammation. The results are compared with dexamethasone, which was used as a positive control in these studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells

CompoundConcentration% Inhibition of NO ProductionEC50
Dihydrosporogen AO-120 µM~90%[1]3.11 µM[1]
Dexamethasone20 µM77%[1]Not Reported

Table 2: Effect on Pro-inflammatory Cytokine and Mediator Expression in LPS-Stimulated BV2 Microglial Cells

CompoundTargetEffect
Dihydrosporogen AO-1COX-2, TNF-α, IL-6, IL-1βSuppression of expression[1]
DexamethasoneNO, RANTES, TGF-β1Dampened secretion[2]
DexamethasoneMIP-1α, IL-10Increased production[2]

Signaling Pathway Analysis: The Role of NF-κB

Neuroinflammation is a complex process involving multiple signaling cascades. A key pathway implicated in the inflammatory response of microglial cells is the canonical Nuclear Factor-kappa B (NF-κB) pathway. The anti-neuroinflammatory effects of dihydrosporogen AO-1 have been correlated with the suppression of this pathway[1].

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators such as iNOS (producing NO), COX-2, TNF-α, IL-6, and IL-1β.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degrades NFkB p65/p50 IkBa_NFkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Dihydrosporogen_AO1 Dihydrosporogen AO-1 Dihydrosporogen_AO1->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkBa_NFkB Inhibits Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in neuroinflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compounds (dihydrosporogen AO-1 or dexamethasone) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

MTT_Workflow start Plate and Treat BV2 Cells add_mtt Add MTT Solution (10 µL) Incubate 4 hours at 37°C start->add_mtt dissolve Remove Medium Add DMSO (100 µL) add_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read

Caption: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The plate is blocked to prevent non-specific binding.

  • Cell culture supernatants and standards are added to the wells and incubated.

  • A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

  • A substrate solution is added to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

Western Blot Analysis for NF-κB Pathway Proteins

The effect on the NF-κB pathway is assessed by measuring the protein levels of key components via Western blotting.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

  • The membrane is then incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., p-p65, p65, β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

References

Septeremophilane E's mechanism of action compared to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Look at Septeremophilane E and Its Bioactive Counterparts

This guide provides a detailed comparison of the anti-inflammatory and antibacterial mechanisms of this compound, an eremophilane-type sesquiterpenoid, with other relevant compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved, tailored for researchers, scientists, and drug development professionals.

Anti-inflammatory Mechanism of Action: this compound vs. Pyrrolidinedithiocarbamate (PDTC)

This compound has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. A key comparator for its mechanism is Pyrrolidinedithiocarbamate (PDTC), a well-characterized inhibitor of the NF-κB signaling pathway, which was used as a positive control in the initial activity assessment of this compound.

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineStimulantIC50 (µM)Source
This compound BV-2 microgliaLPS8.62[1]
Pyrrolidinedithiocarbamate (PDTC) BV-2 microgliaLPS23.1[1]
Signaling Pathway Diagram: LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS in BV-2 microglial cells, leading to the production of nitric oxide. This pathway is the target for the anti-inflammatory action of both this compound and PDTC.

LPS_NO_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->nucleus translocates to iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes (L-arginine -> L-citrulline) Inflammation Inflammation NO->Inflammation Antibacterial_Workflow Compound This compound / Sesquiterpenoid CellMembrane Bacterial Cell Membrane Compound->CellMembrane interacts with MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) MembraneDisruption->Leakage MetabolicDisruption Disruption of Cellular Processes (Energy metabolism, Enzyme activity) Leakage->MetabolicDisruption CellDeath Bacterial Cell Death MetabolicDisruption->CellDeath

References

Unveiling the Anti-Inflammatory Potential of Septeremophilane E: A Comparative Analysis in Microglial and Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the bioactivity of the natural compound Septeremophilane E reveals significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This guide provides a comparative analysis of its effects on murine microglial (BV-2) and macrophage (RAW 264.7) cell lines, supported by experimental data on related compounds and detailed experimental protocols.

This compound, a member of the eremophilane sesquiterpenoid class of natural products, has demonstrated potent inhibitory effects on key inflammatory mediators. This guide cross-validates its bioactivity, offering researchers and drug development professionals a comprehensive overview of its potential therapeutic applications.

Quantitative Analysis of Bioactivity

The anti-inflammatory activity of this compound and its analogs was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. NO is a critical signaling molecule in inflammation, and its overproduction is associated with various inflammatory diseases.

CompoundCell LineBioactivity (IC50/EC50)Reference CompoundReference IC50
This compound BV-2 (murine microglia)6.0 ± 0.2 µM [1][2]--
Dihydrosporogen AO-1 (related eremophilane)BV-2 (murine microglia)3.11 µM (EC50)--
Septoreremophilane F (related eremophilane)BV-2 (murine microglia)12.0 ± 0.32 µM--
Boeremialane D (related eremophilane)RAW 264.7 (murine macrophage)8.62 µMPyrrolidinedithiocarbamate23.1 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of this compound's bioactivity.

Cell Culture and Treatment
  • Cell Lines:

    • BV-2 murine microglial cells

    • RAW 264.7 murine macrophage cells

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation.

Induction of Inflammatory Response
  • Stimulus: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response in both BV-2 and RAW 264.7 cells.

  • Concentration: A typical concentration of 1 µg/mL LPS is added to the cell culture medium following pre-treatment with this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound, followed by stimulation with LPS.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammation.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: After transfection, treat the cells with this compound and then stimulate with LPS.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Septeremophilane_E This compound Septeremophilane_E->IKK Inhibits DNA DNA NFkB_n->DNA Binds to iNOS iNOS gene DNA->iNOS Transcription COX2 COX-2 gene DNA->COX2 Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Bioactivity Assays cluster_2 Data Analysis start Seed BV-2 or RAW 264.7 cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess western Western Blot for iNOS/COX-2 stimulate->western luciferase Luciferase Assay for NF-κB stimulate->luciferase analysis Calculate IC50 / Analyze Protein & Gene Expression griess->analysis western->analysis luciferase->analysis

Caption: Experimental workflow for assessing the bioactivity of this compound.

References

Reproducibility of Septeremophilane E Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported experimental results for Septeremophilane E, an eremophilane sesquiterpenoid with noteworthy anti-inflammatory and antibacterial properties. To offer a comprehensive evaluation of its potential, this document contrasts its performance with established alternative compounds and presents detailed experimental methodologies to facilitate reproducibility.

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data for the anti-inflammatory and antibacterial activities of this compound and its alternatives.

Table 1: Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM) for NO Inhibition in LPS-stimulated BV-2 cells
This compound 6.0 ± 0.2[1]
Curcumin~3 - 10
Omega-3 Fatty Acids (EPA)Data indicates a reduction in NO, specific IC50 varies
Table 2: Antibacterial Activity

The antibacterial efficacy was determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundTest Organism(s)MIC (µg/mL)
Septeremophilane D Pseudomonas syringae pv. actinidae6.25 µM
Dendryphiellin D Bacillus cereus6.25 µM
ThymolBacillus cereus, Staphylococcus aureus100 - 200
CarvacrolStaphylococcus aureus, Escherichia coli~150 - 400

Note: Specific MIC values for this compound were not available in the reviewed literature. Data for closely related eremophilane sesquiterpenoids, Septeremophilane D and Dendryphiellin D, isolated from the same fungal source (Septoria rudbeckiae), are presented as representative of the compound class.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key bioassays are provided below.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol outlines the procedure for quantifying the inhibitory effect of a test compound on NO production in LPS-stimulated murine microglial cells (BV-2).

  • Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin). The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated by plotting the percentage of NO inhibition against the log of the compound concentration.

Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a compound against a specific bacterial strain.

  • Bacterial Strain Preparation: A pure culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effect of this compound in LPS-stimulated microglial cells is likely mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the proposed mechanism and the experimental workflow.

LPS_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO SepteremophilaneE This compound SepteremophilaneE->MAPK Inhibition SepteremophilaneE->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assay cluster_antibacterial Antibacterial Assay A1 Culture BV-2 Cells A2 Treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure NO Production (Griess Assay) A3->A4 B1 Prepare Bacterial Inoculum B3 Inoculate and Incubate B1->B3 B2 Serial Dilution of this compound B2->B3 B4 Determine MIC B3->B4

Caption: Experimental workflow for bioactivity assessment.

References

Benchmarking Septeremophilane E Against Synthetic Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potential of Septeremophilane E, a member of the eremophilane class of sesquiterpenoids, with commonly used synthetic anti-inflammatory agents. Due to the limited publicly available data specifically for this compound, this comparison leverages experimental data from closely related eremophilane sesquiterpenoids as a proxy to benchmark its potential efficacy.

Executive Summary

Eremophilane sesquiterpenoids, a class of natural compounds, have demonstrated significant anti-inflammatory properties in various preclinical models. These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory mediators. This guide presents available quantitative data from in vivo and in vitro studies on eremophilane compounds analogous to this compound and compares them against standard synthetic drugs like Indomethacin and Dexamethasone. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.

Data Presentation: Quantitative Comparison

The following tables summarize the anti-inflammatory activities of eremophilane sesquiterpenoids, serving as a benchmark for this compound, in comparison to synthetic anti-inflammatory agents.

Table 1: In Vivo Anti-inflammatory Activity (TPA-Induced Mouse Ear Edema)

CompoundClassDose% Inhibition of EdemaIC50 (µmol/ear)Reference Compound
2α-hydroxyadenostin BEremophilane Sesquiterpenoid1.0 µmol/ear68.2%0.41Indomethacin (0.31 µmol/ear)

Note: Data for 2α-hydroxyadenostin B is from a study on compounds isolated from Psacalium cirsiifolium and is used as a proxy for this compound.

Table 2: In Vitro Anti-inflammatory Activity (LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells)

CompoundClassIC50 (µM)Reference Compound
Septoreremophilane HEremophilane Sesquiterpenoid12.0 ± 0.32Dexamethasone

Note: Data for Septoreremophilane H is from a study on compounds isolated from the endophytic fungus Septoria rudbeckiae and is used as a proxy for this compound. A specific IC50 for the reference compound was not provided in this study, but Dexamethasone is a standard control for this assay.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified NF-κB Signaling Pathway

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, iNOS) nucleus->genes Activates Transcription Septeremophilane This compound (Proposed) Septeremophilane->IKK Inhibits

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Diagram 2: Experimental Workflow for TPA-Induced Ear Edema Assay

TPA_Workflow start Start mice Group Mice start->mice treatment Topical Application of Test Compound/Vehicle mice->treatment tpa Topical Application of TPA treatment->tpa wait Incubation Period (e.g., 6 hours) tpa->wait euthanize Euthanize Mice wait->euthanize biopsy Collect Ear Punch Biopsy euthanize->biopsy weigh Weigh Biopsies biopsy->weigh calculate Calculate Edema Inhibition weigh->calculate end End calculate->end

Caption: Workflow for the in vivo TPA-induced mouse ear edema assay.

Diagram 3: Experimental Workflow for LPS-Induced Nitric Oxide Production Assay

NO_Assay_Workflow start Start seed_cells Seed Macrophage Cells (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with Test Compound or Vehicle seed_cells->pretreat lps_stimulate Stimulate with LPS pretreat->lps_stimulate incubate Incubate for 24 hours lps_stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate NO Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Independent Verification of Septeremophilane E's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Septeremophilane E's bioactivity, focusing on its half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production. The data presented is based on published experimental findings and is intended to facilitate independent verification and further research.

This compound, a trinor-eremophilane sesquiterpenoid isolated from the endophytic fungus Septoria rudbeckiae, has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory processes, in lipopolysaccharide (LPS)-activated BV-2 microglial cells. This guide details the reported IC50 value of this compound and compares it with other structurally related compounds from the same study.

Comparative Analysis of IC50 Values

The inhibitory effects of this compound and its analogs on nitric oxide production in LPS-stimulated BV-2 microglial cells are summarized below. The data is extracted from a study on eremophilane sesquiterpenoids and their anti-inflammatory and antibacterial activities.[1][2]

CompoundIC50 (µM) for NO Inhibition
This compound 6.0 ± 0.2 [1][2][3][4][5]
Septeremophilane D8.5 ± 0.1[1][2][3][4][5]
Dendryphiellin D11.9 ± 1.0[1][2][3][4][5]

Experimental Protocol: Nitric Oxide Inhibition Assay

The determination of the IC50 values was achieved through a cell-based assay that measures the inhibition of nitric oxide production in BV-2 microglial cells upon stimulation with lipopolysaccharide (LPS). The following is a detailed methodology based on standard protocols for this type of experiment.

1. Cell Culture and Treatment:

  • BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of approximately 2.5 x 10^5 cells/well and allowed to adhere overnight.[6]

  • The cells are then pre-treated with varying concentrations of the test compounds (e.g., this compound) for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and nitric oxide production.[6] Control groups include cells treated with LPS only and untreated cells.

2. Nitric Oxide Measurement (Griess Assay):

  • After a 24-hour incubation period with LPS and the test compounds, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent.[7][8]

  • An equal volume of the supernatant and Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10-15 minutes in the dark.[8][9]

  • The formation of a chromophoric azo-derivative results in a color change, which is measured spectrophotometrically at a wavelength of 540-550 nm.[7][8][9]

3. IC50 Calculation:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-only control wells.

  • The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental and Biological Context

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed BV-2 Cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Test Compounds (e.g., this compound) incubate_overnight->add_compounds add_lps Stimulate with LPS (1 µg/mL) add_compounds->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Experimental workflow for determining the IC50 value of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB iNOS_expression iNOS Gene Expression MAPK->iNOS_expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Septeremophilane_E This compound Septeremophilane_E->NO_production

References

Safety Operating Guide

Proper Disposal of Septeremophilane E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling Septeremophilane E must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended based on the known biological activities of the broader eremophilane sesquiterpenoid class, which include cytotoxic, phytotoxic, and mycotoxic properties.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The known biological activity of related compounds necessitates caution to prevent accidental exposure.

A. Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is advised.

B. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures

Proper disposal is critical to mitigate potential environmental and health impacts. The following procedures outline the recommended steps for disposing of this compound waste.

A. Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Compatibility: Ensure the waste container is made of a material compatible with any solvents used in the waste mixture.

B. Disposal of Unused or Expired this compound:

  • Original Container: If possible, dispose of the compound in its original, labeled container.

  • Waste Stream: This should be treated as chemical waste and collected by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

C. Decontamination and Spill Management:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material and any solid this compound into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and rinse thoroughly with water. All cleaning materials must be disposed of as hazardous waste.

III. Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information for the safe disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Disposal Service
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat
Spill Cleanup Material Inert absorbent (vermiculite, sand)
Waste Container Labeling "Hazardous Waste," "this compound," concentration, quantity

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for handling and disposing of potentially hazardous laboratory chemicals. These protocols are derived from general laboratory safety guidelines, which emphasize a cautious approach in the absence of specific compound data.

Diagram: this compound Disposal Workflow

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled Hazardous Container ppe->segregate spill Spill Occurs ppe->spill store Store Waste in a Designated Secure Area segregate->store contain Contain and Absorb Spill spill->contain cleanup Clean and Decontaminate Area contain->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.